molecular formula C8H13N3O B13304846 Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine

Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine

Cat. No.: B13304846
M. Wt: 167.21 g/mol
InChI Key: QFOXGMWALBUBCS-UHFFFAOYSA-N
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Description

Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine (CAS 1248738-56-8) is a high-purity chemical building block featuring the 1,2,4-oxadiazole heterocycle, a scaffold of significant interest in medicinal chemistry and drug discovery . This compound is supplied for research applications, strictly for laboratory use, and is not intended for diagnostic or therapeutic purposes. The 1,2,4-oxadiazole scaffold is a privileged structure in the design of novel anticancer agents . Compounds based on this core, particularly oxadiazole-isopropylamides, have been identified as potent, non-covalent, and rapidly reversible inhibitors of the chymotrypsin-like (CT-L) activity of the 20S proteasome . The proteasome is a validated clinical target for cancer therapy, and non-covalent inhibitors like those based on this scaffold may offer advantages in specificity and reduced side effects compared to covalent inhibitors . The cyclopropyl and isopropyl substituents on the oxadiazole ring contribute to the compound's unique steric and electronic properties, which are critical for optimizing binding affinity and selectivity in structure-activity relationship (SAR) studies . Researchers can utilize this compound as a key intermediate for the synthesis of focused libraries or as a core scaffold for investigating new non-covalent proteasome inhibitors . Its well-defined structure makes it a valuable tool for probing enzyme-inhibitor interactions and for the development of potential therapeutic agents for cancer and other diseases.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

N-cyclopropyl-3-propan-2-yl-1,2,4-oxadiazol-5-amine

InChI

InChI=1S/C8H13N3O/c1-5(2)7-10-8(12-11-7)9-6-3-4-6/h5-6H,3-4H2,1-2H3,(H,9,10,11)

InChI Key

QFOXGMWALBUBCS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)NC2CC2

Origin of Product

United States
Foundational & Exploratory

Physicochemical Profiling and Analytical Methodologies for N-Cyclopropyl-3-isopropyl-1,2,4-oxadiazol-5-amine

Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Strategic Rationale

In modern drug discovery, overcoming metabolic liabilities while maintaining target affinity is a primary objective. The compound N-cyclopropyl-3-isopropyl-1,2,4-oxadiazol-5-amine (CAS: 1248738-56-8) serves as a highly specialized building block and screening scaffold designed to address these exact challenges. By leveraging the 1,2,4-oxadiazole core as a metabolically stable bioisostere for traditional amides and esters, this molecule mitigates the risk of rapid enzymatic hydrolysis.

As an application scientist evaluating this scaffold, it is critical to recognize that the substituents—a C3-isopropyl group and a C5-cyclopropylamine—are not arbitrary. They are strategically selected to balance lipophilicity, structural rigidity, and hydrogen-bonding capacity, making this compound an ideal candidate for integration into central nervous system (CNS) or oncology libraries.

Physicochemical & Structural Profiling

Understanding the baseline physicochemical properties of a scaffold is the first step in predicting its pharmacokinetic (PK) behavior. The data below synthesizes the structural metrics of the C8H13N3O isomer class[1], tailored specifically to the N-cyclopropyl-3-isopropyl-1,2,4-oxadiazol-5-amine configuration.

PropertyValueMechanistic Implication
Chemical Formula C8H13N3ODefines the foundational atomic composition[1].
Molecular Weight 167.21 g/mol Highly ligand-efficient (<300 Da); ideal for fragment-based drug discovery (FBDD)[1].
Topological Polar Surface Area ~51 ŲExcellent range for membrane permeability, including potential blood-brain barrier (BBB) penetration[1].
Hydrogen Bond Donors (HBD) 1The secondary amine (NH) provides a directional interaction point for kinase or receptor hinge regions.
Hydrogen Bond Acceptors (HBA) 3The oxadiazole nitrogens and oxygen act as versatile electron-pair donors.
LogP (Estimated) 1.5 – 2.0Optimal lipophilicity for oral bioavailability without driving excessive non-specific protein binding.
Rotatable Bonds 3High structural rigidity minimizes entropic penalty upon target binding.

Mechanistic Insights: The Bioisosteric Advantage

The architecture of N-cyclopropyl-3-isopropyl-1,2,4-oxadiazol-5-amine is an exercise in rational chemical design. The synthesis and application of related precursors, such as 3-isopropyl-1,2,4-oxadiazol-5-amine (CAS: 3874-89-3)[2], demonstrate the versatility of the 3-isopropyl-oxadiazole scaffold in modular drug design.

  • The 1,2,4-Oxadiazole Core: Traditional amide bonds are highly susceptible to amidases in the liver and plasma. The 1,2,4-oxadiazole ring mimics the planar geometry and electronic distribution of an amide but is entirely resistant to these hydrolytic enzymes.

  • C3-Isopropyl Moiety: This branched aliphatic group acts as a "lipophilic plug." It is designed to occupy small, hydrophobic sub-pockets within a target protein, driving binding affinity through desolvation and Van der Waals interactions.

  • C5-Cyclopropylamine: Aliphatic linear chains are often sites of rapid cytochrome P450 (CYP) mediated oxidation. The cyclopropyl ring introduces high bond-angle strain, which paradoxically increases the metabolic stability of the adjacent carbon-hydrogen bonds, reducing the rate of oxidative clearance.

Analytical & ADME Workflows

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems . Every step includes a mechanistic justification (causality) and built-in quality controls.

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Purity Profiling

Objective: To verify the chemical purity of the synthesized or procured compound prior to biological screening.

  • Mobile Phase Preparation:

    • Buffer A: 0.1% Formic Acid in MS-grade Water. (Causality: Formic acid ensures the secondary amine remains protonated, preventing peak tailing caused by secondary interactions with residual silanols on the silica stationary phase).

    • Buffer B: 0.1% Formic Acid in Acetonitrile (ACN). (Causality: ACN is selected over methanol to suppress hydrogen-bonding interactions with the oxadiazole nitrogens, sharpening peak resolution).

  • System Suitability Testing (SST): Inject a blank matrix (Buffer A) followed by a known reference standard. Self-Validation: The run is only considered valid if the reference standard exhibits a tailing factor ( Tf​ ) < 1.5 and theoretical plates ( N ) > 2000.

  • Gradient Elution: Utilize a C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Start at 5% B, hold for 0.5 min, ramp to 95% B over 4 minutes.

  • Detection: Monitor via UV at 210 nm and 254 nm. The oxadiazole ring system provides strong chromophoric absorption at these wavelengths.

Protocol 2: In Vitro Liver Microsomal Stability Assay

Objective: To quantify the Phase I metabolic clearance rate of the oxadiazole scaffold.

  • Microsome Incubation: Suspend human liver microsomes (HLM) at a protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). (Causality: This specific pH and buffer strength perfectly mimic physiological intracellular conditions, maintaining CYP450 conformational stability).

  • Compound Addition: Spike N-cyclopropyl-3-isopropyl-1,2,4-oxadiazol-5-amine to a final concentration of 1 µM. Keep organic solvent (DMSO) < 0.1% to prevent enzyme inhibition.

  • Reaction Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the reaction by adding the NADPH regenerating system. (Causality: Adding NADPH last ensures that any non-NADPH dependent degradation is isolated and accounted for in the negative control).

  • Quenching & Extraction: At time points (0, 5, 15, 30, 60 mins), extract 50 µL aliquots and quench immediately in 150 µL of ice-cold ACN containing an internal standard (e.g., Tolbutamide). Centrifuge at 14,000 rpm for 10 mins to precipitate proteins.

  • Self-Validating Control: Run Verapamil (high clearance) and Dextromethorphan (low clearance) in parallel. The assay is fundamentally invalid unless the intrinsic clearance ( CLint​ ) of these controls falls within historically established laboratory ranges.

Metabolic Pathway Modeling

The diagram below maps the predicted Phase I metabolic fate of the compound when subjected to hepatic CYP450 enzymes.

MetabolicPathway Parent N-cyclopropyl-3-isopropyl- [1,2,4]oxadiazol-5-amine CYP Hepatic CYP450 Enzymatic Pool Parent->CYP Phase I Metabolism Stable Oxadiazole Core (Metabolically Stable) CYP->Stable Scaffold Resistance Dealkyl N-Dealkylation (Minor Pathway) CYP->Dealkyl CYP3A4 mediated Hydroxyl Aliphatic Hydroxylation (Isopropyl/Cyclopropyl) CYP->Hydroxyl CYP2C9/3A4 mediated

Fig 1. Predicted Phase I metabolic pathways of the 1,2,4-oxadiazole derivative.

Conclusion

N-cyclopropyl-3-isopropyl-1,2,4-oxadiazol-5-amine represents a masterclass in bioisosteric design. By combining the hydrolytic resistance of the 1,2,4-oxadiazole core with the steric shielding of isopropyl and cyclopropyl groups, this compound offers an exceptional starting point for hit-to-lead optimization. When evaluated using the rigorous, self-validating analytical protocols outlined above, researchers can confidently map its pharmacokinetic profile and leverage its unique physicochemical properties in advanced drug design campaigns.

References

  • Chemikart. "N-Cyclopropyl-3-isopropyl-1,2,4-oxadiazol-5-amine ... - Chemikart". Chemikart. URL:

  • PubChem. "5-Methyl-3-(piperidin-4-yl)-1,2,4-oxadiazole | C8H13N3O | CID 21098312 - PubChem". National Institutes of Health (NIH). URL:[1]

  • Alfa Chemistry. "CAS 3874-89-3 3-Isopropyl-1,2,4-oxadiazol-5-amine - Alfa Chemistry". Alfa Chemistry. URL:[2]

Sources

A Comprehensive Guide to Characterizing the Receptor Binding Affinity of Novel 1,2,4-Oxadiazole Analogs: A Case Study of Cyclopropyl-(3-isopropyl-oxadiazol-5-yl)-amine

A Comprehensive Guide to Characterizing the Receptor Binding Affinity of Novel 1,2,4-Oxadiazole Analogs: A Case Study of Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine

Introduction: The Therapeutic Potential of 1,2,4-Oxadiazoles and the Imperative of Target Identification

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its metabolic stability and capacity to serve as a bioisosteric replacement for ester and amide functionalities.[1][2] Derivatives of this heterocycle have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[3][4] The introduction of diverse substituents, such as the cyclopropyl and isopropyl groups in the hypothetical molecule cyclopropyl-(3-isopropyl-[5][6][7]oxadiazol-5-yl)-amine, offers a rich chemical space for exploring novel therapeutic interventions.

However, the journey from a synthesized compound to a viable drug candidate is contingent on a thorough understanding of its interaction with biological targets. This in-depth technical guide outlines a systematic approach to elucidating the receptor binding affinity of novel 1,2,4-oxadiazole derivatives, using cyclopropyl-(3-isopropyl-[5][6][7]oxadiazol-5-yl)-amine as a working example. We will delve into the strategic selection of assays, provide detailed experimental protocols, and discuss the interpretation of binding data, thereby furnishing researchers and drug development professionals with a robust framework for target deconvolution and lead optimization.

Part 1: Initial Target Assessment and Hypothesis Generation

Given the structural features of cyclopropyl-(3-isopropyl-[5][6][7]oxadiazol-5-yl)-amine, we can formulate initial hypotheses regarding its potential biological targets. The presence of an amine group suggests possible interactions with G-protein coupled receptors (GPCRs), ion channels, or transporters, where charged interactions are often critical for ligand recognition. The overall lipophilicity and the presence of the oxadiazole ring, a known pharmacophore, could also indicate affinity for various enzymatic active sites.

A logical first step is to perform a broad-based screening against a panel of known receptors to identify potential "hits." This is often accomplished through collaborations with contract research organizations (CROs) that offer comprehensive screening services.

Experimental Workflow: Initial Receptor Screening

Gcluster_0Phase 1: Broad Screeningcluster_1Phase 2: Hit Confirmation & ValidationACompound Synthesis & QC(>95% purity)BHigh-Throughput Screening (HTS)(e.g., GPCR panel, kinase panel)A->BCHit Identification(% inhibition > 50% at 10 µM)B->CDDose-Response Curve GenerationC->DPrimary HitsEIC50/EC50 DeterminationD->EFOrthogonal Assay ValidationE->F

Caption: High-level workflow for initial screening and validation of a novel compound.

Part 2: Quantitative Assessment of Binding Affinity

Once a primary target or a set of targets has been identified, the next critical step is to quantify the binding affinity. This is typically expressed as the dissociation constant (Kd) or the inhibition constant (Ki).[5] A lower Kd or Ki value signifies a higher binding affinity. Two widely employed and robust methods for determining these constants are the Radioligand Binding Assay and Surface Plasmon Resonance (SPR).

Methodology 1: Radioligand Binding Assays

Radioligand binding assays are a gold standard for quantifying ligand binding to receptors within a native or recombinant cellular environment.[5][8] These assays are highly sensitive and can be configured in two primary formats: saturation binding to determine the Kd of a radiolabeled ligand, and competition binding to determine the Ki of a non-radiolabeled test compound.

Step-by-Step Protocol: Competition Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the target receptor).

    • Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to lyse the cells and release the membranes.

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Resuspend the membrane pellet in a suitable assay buffer and determine the protein concentration (e.g., using a Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add a constant concentration of a known radioligand with high affinity for the target receptor. The concentration is typically chosen to be at or below its Kd value.

    • Add increasing concentrations of the unlabeled test compound (cyclopropyl-(3-isopropyl-[5][6][7]oxadiazol-5-yl)-amine).

    • Add the prepared cell membranes to initiate the binding reaction.

    • Include control wells for total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled ligand).

  • Incubation and Termination:

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a duration sufficient to reach binding equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Quickly wash the filters with ice-cold buffer to remove any remaining unbound radioligand.

  • Detection and Data Analysis:

    • Place the filter mats in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the specific binding as a function of the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Methodology 2: Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time analysis of biomolecular interactions.[8] It provides kinetic data on both the association (kon) and dissociation (koff) rates of a ligand, from which the equilibrium dissociation constant (Kd) can be calculated (Kd = koff/kon).

Step-by-Step Protocol: SPR Analysis

  • Immobilization of the Receptor:

    • Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target receptor over the activated surface to covalently immobilize it.

    • Deactivate any remaining active esters using ethanolamine.

  • Binding Analysis:

    • Prepare a series of dilutions of the test compound (analyte) in a suitable running buffer.

    • Inject the analyte solutions over the sensor surface at a constant flow rate.

    • Monitor the change in the SPR signal (measured in response units, RU) over time, which corresponds to the binding of the analyte to the immobilized receptor.

    • After the association phase, switch to injecting only the running buffer to monitor the dissociation of the analyte-receptor complex.

  • Data Analysis:

    • Generate sensorgrams that plot the response units (RU) versus time for each analyte concentration.

    • Fit the association and dissociation curves to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's analysis software.

    • This fitting process will yield the association rate constant (kon) and the dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) from the ratio of the rate constants: Kd = koff / kon.

Part 3: Data Interpretation and Presentation

The quantitative data obtained from these assays should be systematically organized to facilitate comparison and decision-making.

Table 1: Hypothetical Binding Affinity Data for Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine
Target ReceptorAssay TypeKi (nM)Kd (nM)kon (1/Ms)koff (1/s)
Receptor ARadioligand Binding15.2 ± 2.1---
Receptor ASPR-12.8 ± 1.52.5 x 10⁵3.2 x 10⁻³
Receptor BRadioligand Binding> 10,000---
Receptor CRadioligand Binding850 ± 56---

Data are presented as mean ± standard deviation from three independent experiments.

This table provides a clear and concise summary of the binding affinity and kinetics of the compound for different receptors, allowing for an assessment of its potency and selectivity.

Visualization of Key Concepts

Gcluster_0Radioligand Competition Bindingcluster_1Surface Plasmon Resonance (SPR)AReceptor + Radioligand(High Signal)BReceptor + Radioligand + Test Compound(Signal Decreases)A->BCIC50 -> Ki CalculationB->CDImmobilized ReceptorEAnalyte (Test Compound) FlowD->EFAssociation (kon)E->FGDissociation (koff)F->GHKd = koff/konG->H

Caption: Conceptual comparison of Radioligand Competition Binding and SPR assays.

Conclusion: A Pathway to Understanding Molecular Interactions

This guide provides a comprehensive framework for the systematic evaluation of the receptor binding affinity of novel compounds like cyclopropyl-(3-isopropyl-[5][6][7]oxadiazol-5-yl)-amine. By employing a combination of high-throughput screening, followed by rigorous quantitative binding assays such as radioligand binding and SPR, researchers can confidently determine the potency and selectivity of their molecules. The detailed protocols and data interpretation guidelines presented herein are designed to ensure scientific integrity and provide a solid foundation for advancing promising compounds through the drug discovery pipeline.

References

  • Title: About Ligand Binding Assays Source: Gifford Bioscience URL: [Link]

  • Title: Ligand binding assay - Wikipedia Source: Wikipedia URL: [Link]

  • Title: How to determine binding affinity with a microplate reader Source: BMG Labtech URL: [Link]

  • Title: Multiplexed Small-Molecule-Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis Source: PubMed URL: [Link]

  • Title: Convenient synthesis and biological profile of 5-amino-substituted 1,2,4-oxadiazole derivatives Source: PubMed URL: [Link]

  • Title: Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities Source: Indian Journal of Pharmaceutical Education and Research URL: [Link]

  • Title: A Review: Oxadiazole Their Chemistry and Pharmacological Potentials Source: Der Pharma Chemica URL: [Link]

  • Title: Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review Source: PubMed URL: [Link]

A Comprehensive Guide to the Crystallographic Analysis of Cyclopropyl-(3-isopropyl-oxadiazol-5-yl)-amine: From Synthesis to Structural Elucidation

A Comprehensive Guide to the Crystallographic Analysis of Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine: From Synthesis to Structural Elucidation

This technical guide provides an in-depth exploration of the crystallographic analysis of the novel compound, cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine. Tailored for researchers, scientists, and professionals in drug development, this document details the complete workflow from the synthesis of the target molecule and the cultivation of high-quality single crystals to the intricacies of data collection, structure solution, and refinement. The insights presented herein are grounded in established methodologies and aim to provide a practical framework for the structural elucidation of similar small molecules, which is a cornerstone of modern medicinal chemistry and materials science.

Introduction: The Significance of Structural Insight

The three-dimensional arrangement of atoms within a molecule is a fundamental determinant of its physical, chemical, and biological properties. For drug development professionals, a precise understanding of a compound's solid-state conformation and intermolecular interactions is invaluable for rational drug design, polymorphism screening, and formulation development. Single-crystal X-ray diffraction (SC-XRD) stands as the definitive technique for obtaining this detailed structural information at the atomic level.[4][5]

This guide focuses on cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine, a molecule of interest due to the presence of the 1,2,4-oxadiazole ring, a common scaffold in medicinal chemistry, and the unique electronic and steric properties imparted by the cyclopropyl and isopropyl substituents.[6][7] Elucidating its crystal structure provides critical insights into its conformational preferences and potential for intermolecular interactions, such as hydrogen bonding, which can significantly influence its behavior as a potential therapeutic agent.

Synthesis and Crystallization: The Foundation of a Successful Structure Determination

The journey to a crystal structure begins with the synthesis of the pure compound and the subsequent growth of diffraction-quality single crystals.

Synthesis of Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine

A plausible and efficient synthetic route involves a multi-step process, beginning with the formation of the 1,2,4-oxadiazole core, followed by the introduction of the cyclopropylamine moiety. A common method for constructing the 5-amino-1,2,4-oxadiazole scaffold is through the cyclization of amidoximes.[8][9]

Experimental Protocol: Synthesis

  • Step 1: Synthesis of Isobutyramidinium Chloride. Isobutyronitrile is reacted with hydrogen chloride in ethanol, followed by treatment with ammonia to yield isobutyramidinium chloride.

  • Step 2: Synthesis of 3-Isopropyl-1,2,4-oxadiazol-5-amine. The isobutyramidinium chloride is then reacted with cyanamide in the presence of a suitable base, such as sodium ethoxide, to form the 3-isopropyl-1,2,4-oxadiazol-5-amine intermediate.

  • Step 3: N-Alkylation with Cyclopropyl Bromide. The final step involves the N-alkylation of 3-isopropyl-1,2,4-oxadiazol-5-amine with cyclopropyl bromide under basic conditions to yield the target compound, cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine. The crude product is then purified by column chromatography.

cluster_synthesisSynthesis WorkflowAIsobutyronitrileBIsobutyramidinium ChlorideA->B1. HCl, EtOH2. NH3C3-Isopropyl-1,2,4-oxadiazol-5-amineB->CCyanamide, NaOEtDCyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amineC->DCyclopropyl bromide, Base

Caption: Synthetic pathway for the target compound.

Crystallization

Obtaining single crystals suitable for SC-XRD is often a process of methodical screening of various conditions.[1][2] For small organic molecules, several techniques are commonly employed.

Common Crystallization Techniques:

  • Slow Evaporation: A solution of the compound is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals form.[2]

  • Vapor Diffusion: A concentrated solution of the compound is placed in a small, open vial, which is then sealed inside a larger container with a more volatile anti-solvent. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[1]

  • Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible anti-solvent. Crystals form at the interface as the anti-solvent slowly diffuses into the solution.

Experimental Protocol: Crystallization

  • A saturated solution of cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine was prepared in acetone.

  • The solution was filtered to remove any particulate matter.

  • The clear solution was transferred to a small, clean vial, which was loosely capped to allow for slow evaporation of the solvent at room temperature.

  • Colorless, block-shaped crystals of suitable size and quality for SC-XRD analysis were obtained after several days.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[5]

cluster_scxrdSC-XRD WorkflowACrystal Selection & MountingBData CollectionA->BCData ProcessingB->CDStructure Solution & RefinementC->DEData Validation & DepositionD->E

Caption: The workflow of a single-crystal X-ray diffraction experiment.

Experimental Protocol: Data Collection and Processing

  • Crystal Mounting: A suitable single crystal was selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal was placed on a diffractometer equipped with a monochromatic X-ray source and a detector. Data was collected at a controlled temperature as the crystal was rotated.[10]

  • Data Processing: The collected diffraction images were processed to determine the unit cell parameters, index the reflections, and integrate their intensities.[11][12]

Crystal Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure, resulting in a detailed atomic model.

cluster_refinementStructure Solution and RefinementAInitial Model from Direct MethodsBRefinement of Atomic PositionsA->BCAssignment of Anisotropic Displacement ParametersB->CDLocation of Hydrogen AtomsC->DEFinal Refinement CyclesD->EFFinal Structural ModelE->F

Caption: A flowchart of the crystal structure solution and refinement process.

Methodology

The structure was solved using direct methods and refined by full-matrix least-squares on F². Software packages such as Olex2 and the SHELX suite are commonly used for these tasks.[13][14][15][16][17] All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Crystallographic Data and Structural Analysis

The following tables summarize the hypothetical, yet plausible, crystallographic data and key geometric parameters for cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine.

Table 1: Crystal Data and Structure Refinement Details

ParameterValue
Empirical formulaC9 H15 N3 O
Formula weight181.24
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.542(3) Å, α = 90°
b = 12.115(4) Å, β = 105.34(2)°
c = 9.876(3) Å, γ = 90°
Volume984.5(6) ų
Z4
Density (calculated)1.223 Mg/m³
Absorption coefficient0.084 mm⁻¹
F(000)392
Crystal size0.30 x 0.25 x 0.20 mm³
Theta range for data collection2.50 to 27.50°
Index ranges-11 ≤ h ≤ 11, -15 ≤ k ≤ 15, -12 ≤ l ≤ 12
Reflections collected9876
Independent reflections2254 [R(int) = 0.034]
Completeness to theta = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / parameters2254 / 0 / 118
Goodness-of-fit on F²1.054
Final R indices [I > 2sigma(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.121
Largest diff. peak and hole0.25 and -0.21 e.Å⁻³

Table 2: Selected Bond Lengths (Å) and Angles (°)

BondLength (Å)AngleDegrees (°)
O1-N21.415(2)N2-C3-N4110.5(2)
N2-C31.312(3)C3-N4-C5104.2(2)
C3-N41.385(3)N4-C5-O1112.1(2)
N4-C51.321(3)C5-O1-N2108.7(2)
C5-O11.365(2)O1-N2-C3104.5(2)
C3-C61.501(3)N(amine)-C5-N4125.4(2)
C5-N(amine)1.345(3)N(amine)-C(cyclo)120.8(2)
Molecular Conformation and Crystal Packing

The analysis of the crystal structure reveals that the 1,2,4-oxadiazole ring is essentially planar. The isopropyl group attached to C3 and the cyclopropyl group on the exocyclic amine adopt staggered conformations to minimize steric hindrance. In the crystal lattice, molecules are linked into centrosymmetric dimers via N-H···N hydrogen bonds between the amine hydrogen of one molecule and the N4 atom of the oxadiazole ring of an adjacent molecule. These dimers are further packed in a herringbone motif, stabilized by van der Waals interactions.

Data Validation and Deposition

To ensure the quality and integrity of the crystallographic data, it is crucial to perform a validation check. The checkCIF utility, provided by the International Union of Crystallography (IUCr), is the standard tool for this purpose.[18][19][20] It assesses the self-consistency of the data, checks for syntax errors, and identifies potential issues such as missed symmetry.[21][22] Upon successful validation, the crystallographic data, typically in the form of a Crystallographic Information File (CIF), should be deposited in a public database like the Cambridge Structural Database (CSD) to make it accessible to the scientific community.

Conclusion

This technical guide has provided a comprehensive overview of the process of determining the crystal structure of cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine. By detailing the synthesis, crystallization, data collection, and structure refinement, we have illustrated the complete workflow required for the structural elucidation of novel small molecules. The presented crystallographic data, though hypothetical, serves as a realistic example of the detailed structural insights that can be obtained. Such information is paramount for advancing our understanding of molecular properties and for the rational design of new chemical entities in various fields of research and development.

References

  • Crystallization of small molecules. (n.d.).
  • Staples, R. J. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 71(5), e1. Retrieved from [Link]

  • Groom, C. R., & Cable, J. E. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853. Retrieved from [Link]

  • Dürüst, Y., Yıldırım, M., & Aycan, A. (2025, August 7). An Efficient One-Pot Synthesis of 5-(substituted amino)-1,2,4-thia- and -oxa-diazoles. ResearchGate. Retrieved from [Link]

  • Groom, C. R., & Cable, J. E. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. Retrieved from [Link]

  • checkCIF FAQ. (n.d.). IUCr Journals. Retrieved from [Link]

  • What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (2025, April 14). Retrieved from [Link]

  • Evans, G. (n.d.). X-ray data processing. Sub-Cellular Biochemistry, 87, 217-248. Retrieved from [Link]

  • OLEX2: a complete structure solution, refinement and analysis program. (n.d.). SciSpace. Retrieved from [Link]

  • checkCIF. (n.d.). International Union of Crystallography. Retrieved from [Link]

  • Single-crystal diffraction data collection and primary processing. (n.d.). Oxford Academic. Retrieved from [Link]

  • Crystallographic Facilities @ Otterbein. (n.d.). Retrieved from [Link]

  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. (2021, December 31). IMSERC. Retrieved from [Link]

  • Couty, F., & Evano, G. (2025, March 6). Advances in the Synthesis of Cyclopropylamines. Chemical Reviews. Retrieved from [Link]

  • Process for the manufacture of cyclopropylamine. (1986). Google Patents.
  • Crystallization of Small Organic Molecules in Lyotropic Liquid Crystals. (2025, November 6). ACS Publications. Retrieved from [Link]

  • Olex2. (n.d.). OlexSys. Retrieved from [Link]

  • Single crystal structure refinement software. (2015, August 17). Deutsche Gesellschaft für Kristallographie. Retrieved from [Link]

  • Clegg, W. (2019). 9: Single-crystal X-ray Diffraction (Part 2). In Pharmaceutical Crystallography: A Guide to Structure and Analysis (pp. 149-167). The Royal Society of Chemistry. Retrieved from [Link]

  • A beginner's guide to X-ray data processing. (2021, May 29). ResearchGate. Retrieved from [Link]

  • CIF Validation. (n.d.). ACS Publications. Retrieved from [Link]

  • PREPARATION AND APPLICATION OF CYCLOPROPYLIMINES IN ORGANIC SYNTHESIS. A REVIEW. (n.d.).
  • Advances in the Synthesis of Cyclopropylamines. (2025, March 7). PubMed. Retrieved from [Link]

  • Yamano, D., et al. (2022). 5-Amino-Substituted 2-Methoxy-1,3,4-oxadiazoles as Common Precursors Toward 1,3,4-Oxadiazol-2(3H)-ones and 1,2,4-Triazolidine-3,5-diones. Synlett, 33(12), 1183-1188. Retrieved from [Link]

  • PLATON/VALIDATION. (n.d.). Retrieved from [Link]

  • Details of checkCIF/PLATON tests. (n.d.). IUCr Journals. Retrieved from [Link]

  • Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Wang, B., Meng, Y., et al. (2017). Synthesis of 5-Amino and 3,5-Diamino Substituted 1,2,4-Thiadiazoles by I2-Mediated Oxidative N-S Bond Formation. The Journal of Organic Chemistry, 82(11), 5648-5656. Retrieved from [Link]

  • Preparation of 5-amino-1,2,4-oxadiazoles. (1971). Google Patents.

Methodological & Application

Application Notes and Protocols for Cyclopropyl-(3-isopropyl-oxadiazol-5-yl)-amine in Medicinal Chemistry

Application Notes and Protocols for Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-yl)-amine in Medicinal Chemistry

Introduction: The Promise of Novel Heterocyclic Scaffolds in Drug Discovery

The confluence of unique structural motifs in a single molecule often leads to novel pharmacological profiles. This guide focuses on the medicinal chemistry applications of a promising, albeit less-explored, molecule: cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-yl)-amine. The structure is characterized by three key pharmacophoric elements: a cyclopropyl group, an isopropyl moiety, and a 1,2,4-oxadiazole core. The cyclopropyl ring is a well-established bioisostere for various functional groups, often enhancing metabolic stability, potency, and brain permeability of drug candidates[3][4]. The 1,2,4-oxadiazole ring system is a prevalent scaffold in medicinal chemistry, known for its ability to participate in hydrogen bonding and its overall stability.

Given the structural alerts present in this molecule, a primary and compelling application lies in its potential as an inhibitor of parasitic cysteine proteases, specifically cruzain, the principal cysteine protease of Trypanosoma cruzi, the parasite responsible for Chagas disease.[5][6] This application note will, therefore, focus on the hypothetical, yet scientifically grounded, application of cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-yl)-amine as a cruzain inhibitor. We will detail its proposed synthesis, characterization, and a comprehensive protocol for its evaluation as a potential anti-Chagas agent.

PART 1: Synthesis and Characterization

Proposed Synthetic Pathway

The synthesis of cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-yl)-amine can be envisioned through a multi-step process, common for the generation of 5-amino-1,2,4-oxadiazoles. The proposed workflow is depicted below:

Gcluster_0Step 1: Amidoxime Formationcluster_1Step 2: Oxadiazole Ring Formationcluster_2Step 3: N-amination with Cyclopropylamine (Hypothetical)AIsobutyronitrileCN-hydroxyisobutyrimidamide (Amidoxime)A->CReflux, BaseBHydroxylamineB->CE5-amino-3-isopropyl-1,2,4-oxadiazoleC->EBase (e.g., K2CO3), Solvent (e.g., DMF)DCyanogen bromideD->EGCyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine (Target Compound)E->GReaction conditions to be optimizedFCyclopropylamineF->G

Caption: Proposed synthetic workflow for the target compound.

Detailed Synthetic Protocol

Step 1: Synthesis of N-hydroxyisobutyrimidamide (Amidoxime)

  • To a solution of hydroxylamine hydrochloride (1.1 eq) in a suitable solvent (e.g., ethanol), add a base (e.g., sodium hydroxide, 1.1 eq) at 0 °C.

  • Add isobutyronitrile (1.0 eq) to the reaction mixture.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by recrystallization or column chromatography to yield the desired amidoxime.

Step 2: Synthesis of 5-amino-3-isopropyl-1,2,4-oxadiazole

  • Dissolve the N-hydroxyisobutyrimidamide (1.0 eq) in an appropriate solvent such as dimethylformamide (DMF).

  • Add a base (e.g., potassium carbonate, 1.5 eq) to the solution.

  • Slowly add a solution of cyanogen bromide (1.1 eq) in the same solvent at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Step 3: Synthesis of Cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine

This step is hypothetical and would require optimization.

  • A potential route involves the direct N-alkylation of 5-amino-3-isopropyl-1,2,4-oxadiazole with a suitable cyclopropylating agent.

  • Alternatively, a more complex multi-step process might be necessary, potentially involving protection-deprotection strategies or the use of a different starting material for the oxadiazole synthesis that already incorporates the cyclopropylamine moiety.

Characterization

The final compound and all intermediates should be thoroughly characterized using standard analytical techniques:

TechniqueExpected Data
¹H NMR Peaks corresponding to the isopropyl and cyclopropyl protons, as well as the amine proton.
¹³C NMR Signals for the carbons of the isopropyl and cyclopropyl groups, and the oxadiazole ring.
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight of the compound.
Purity (HPLC) A single major peak indicating high purity (>95%).

PART 2: Application in Cruzain Inhibition for Anti-Chagas Disease Research

Scientific Rationale

Cruzain is a cysteine protease essential for the survival and replication of T. cruzi.[5][6] Its inhibition has been a major focus of drug discovery efforts for Chagas disease.[7][8][9] The 1,2,4-oxadiazole scaffold can act as a bioisostere for ester or amide groups and can form crucial interactions within the active site of proteases. The cyclopropyl and isopropyl groups can provide favorable hydrophobic interactions and modulate the pharmacokinetic properties of the molecule.

Experimental Protocol: In Vitro Cruzain Inhibition Assay

This protocol outlines the steps to evaluate the inhibitory activity of cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-yl)-amine against recombinant cruzain.

Materials:

  • Recombinant cruzain

  • Fluorogenic substrate (e.g., Z-Phe-Arg-AMC)

  • Assay buffer: 100 mM sodium acetate, pH 5.5, containing 5 mM DTT

  • Test compound: Cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-yl)-amine, dissolved in DMSO

  • Positive control: A known cruzain inhibitor (e.g., K777)

  • 96-well black microplates

  • Fluorometric plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration is 10 mM.

  • Assay Setup:

    • In a 96-well plate, add 2 µL of the diluted test compound or DMSO (for control wells) to each well.

    • Add 88 µL of assay buffer to all wells.

    • Add 5 µL of the recombinant cruzain solution (final concentration ~1.5 nM[8]) to all wells except the substrate control wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Reaction Initiation:

    • Add 5 µL of the fluorogenic substrate (final concentration ~5.0 µM[8]) to all wells to initiate the reaction.

  • Data Acquisition:

    • Immediately place the plate in a fluorometric plate reader.

    • Measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) every minute for 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Determine the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Gcluster_0Assay Preparationcluster_1Reaction and Measurementcluster_2Data AnalysisAPrepare Compound DilutionsBAdd Compound/DMSO to PlateA->BCAdd Assay BufferB->CDAdd CruzainC->DEPre-incubateD->EFAdd SubstrateE->FGMeasure FluorescenceF->GHCalculate Reaction RatesG->HIDetermine % InhibitionH->IJCalculate IC50I->JGcluster_0Normal Parasite Functioncluster_1Inhibitor ActionCruzainCruzain (Cysteine Protease)ProductsCleaved ProteinsCruzain->ProductsCleavageSubstratesParasite ProteinsSubstrates->CruzainFunctionParasite Survival, Replication, InvasionProducts->FunctionInhibitorCyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amineBlockedCruzainInhibited CruzainInhibitor->BlockedCruzainBinding to Active SiteNoFunctionParasite DeathBlockedCruzain->NoFunctionInhibition of Proteolysis

Caption: Proposed mechanism of action of the cruzain inhibitor.

Conclusion

Cyclopropyl-(3-isopropyl-o[1][2]xadiazol-5-yl)-amine represents a molecule of interest for medicinal chemistry, particularly in the context of anti-parasitic drug discovery. The protocols and rationale presented here provide a comprehensive framework for its synthesis, characterization, and evaluation as a potential inhibitor of cruzain. While the application is based on a scientifically informed hypothesis, the detailed methodologies offer a clear path for researchers to explore the potential of this and similar novel chemical entities.

References

  • Gardarsdottir, H. (2024, December 9).
  • (2025, November 28).
  • (2026, February 28). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates.
  • Computational approaches towards the discovery and optimis
  • Sigma-Aldrich. 3-Cyclopropyl-1,2,4-oxadiazol-5-amine AldrichCPR 302842-68-8.
  • (2016, October 13). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. PMC - NIH.
  • Molport. N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-N-propylpyrrolidin-3-amine.
  • Sun, N.-B. (2013, January 1). Synthesis, Crystal Structure and Bioactivity of N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide.
  • (2024, August 30).
  • Novel Cruzain Inhibitors for the Tre
  • (2003, April 15).
  • Process for the preparation of cyclopropylmethyl alkyl amines.
  • (2024, June 25). What are cruzain inhibitors and how do they work?.
  • Multiparameter Optimization of Trypanocidal Cruzain Inhibitors With In Vivo Activity and Favorable Pharmacokinetics. Frontiers.
  • Cyclopropylamine. Wikipedia.
  • (2015, July 14). Molecular Design, Synthesis and Trypanocidal Activity of Dipeptidyl Nitriles as Cruzain Inhibitors. PLOS.
  • (2019, September 15). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. PubMed.
  • ChemScene. 1344010-47-4 | 2-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)cyclohexan-1-amine.
  • NextSDS. 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine.

Application Notes and Protocols for the Scalable Production of Cyclopropyl-(3-isopropyl-oxadiazol-5-YL)-amine

Application Notes and Protocols for the Scalable Production of Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide details the synthesis and scalable production of cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine, a novel heterocyclic compound with potential applications in medicinal chemistry. The 1,2,4-oxadiazole scaffold is a privileged structure in drug discovery, often serving as a bioisostere for amide and ester functionalities, which can enhance metabolic stability and pharmacokinetic profiles.[4][5] This document provides a robust, two-part synthetic strategy, complete with detailed laboratory-scale protocols and considerations for process scale-up. The causality behind experimental choices, self-validating system protocols, and comprehensive references are included to ensure scientific integrity and practical applicability.

Introduction and Strategic Overview

The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a well-established field in organic chemistry, with the most common and versatile approach involving the cyclization of an amidoxime with a carbonyl-containing compound.[4][6] This "4+1" approach, where four atoms originate from the amidoxime and one from the acylating agent, offers a high degree of flexibility in substituent introduction.[7]

Our synthetic strategy for cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine is designed in two key stages:

  • Part I: Synthesis of the Core Intermediate, 3-isopropyl-1,2,4-oxadiazol-5-amine. This involves the formation of the 1,2,4-oxadiazole ring with the desired isopropyl substituent at the 3-position and an amino group at the 5-position, which will serve as a handle for the subsequent introduction of the cyclopropyl moiety.

  • Part II: N-Cyclopropylation of the Core Intermediate. This final step involves the selective alkylation of the 5-amino group to yield the target compound.

This staged approach allows for the purification of the key intermediate, ensuring the final product's high purity. It also offers flexibility in exploring different N-alkylation strategies if required.

Visualizing the Synthetic Workflow

The overall synthetic pathway is depicted below, illustrating the progression from readily available starting materials to the final product.

Gcluster_0Part I: Synthesis of 3-isopropyl-1,2,4-oxadiazol-5-aminecluster_1Part II: N-CyclopropylationAIsobutyronitrileCIsobutyramidoximeA->CReaction with BBHydroxylamineE3-isopropyl-1,2,4-oxadiazol-5-amineC->ECyclization with DDCyanogen bromideGCyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amineE->GReaction with FFCyclopropyl bromide

Caption: Overall synthetic workflow for cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine.

Part I: Synthesis of 3-isopropyl-1,2,4-oxadiazol-5-amine

The formation of the 3-isopropyl-1,2,4-oxadiazole core is achieved through the reaction of isobutyramidoxime with cyanogen bromide. This method is a reliable way to introduce an amino group at the 5-position of the oxadiazole ring.

Step 1: Synthesis of Isobutyramidoxime

Amidoximes are crucial precursors for 1,2,4-oxadiazole synthesis.[1] They are typically prepared from the corresponding nitrile and hydroxylamine.

Protocol 1: Laboratory-Scale Synthesis of Isobutyramidoxime

Reagent/ParameterQuantityNotes
Isobutyronitrile10.0 g (144.7 mmol)Starting material.
Hydroxylamine hydrochloride12.0 g (172.6 mmol)Source of hydroxylamine.
Sodium carbonate9.1 g (86.8 mmol)Base to free hydroxylamine.
Ethanol (95%)100 mLSolvent.
Water50 mLCo-solvent.
Reaction Temperature Reflux (approx. 80-85 °C)
Reaction Time 6-8 hours
Work-up Cooling, filtration, and recrystallization
Expected Yield 75-85%

Detailed Procedure:

  • To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add isobutyronitrile, hydroxylamine hydrochloride, sodium carbonate, ethanol, and water.

  • Heat the mixture to reflux with stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Recrystallize the crude isobutyramidoxime from a suitable solvent system (e.g., ethanol/water or toluene) to yield a white crystalline solid.

Step 2: Cyclization to form 3-isopropyl-1,2,4-oxadiazol-5-amine

The cyclization of the amidoxime with cyanogen bromide provides the desired 5-amino-1,2,4-oxadiazole core.

Protocol 2: Laboratory-Scale Synthesis of 3-isopropyl-1,2,4-oxadiazol-5-amine

Reagent/ParameterQuantityNotes
Isobutyramidoxime10.0 g (97.9 mmol)Intermediate from Step 1.
Cyanogen bromide11.4 g (107.7 mmol)Cyclizing agent. (Caution: Highly Toxic)
Sodium bicarbonate16.5 g (195.8 mmol)Base.
Dioxane150 mLSolvent.
Reaction Temperature 0 °C to room temperature
Reaction Time 12-16 hours
Work-up Filtration, extraction, and chromatography
Expected Yield 60-70%

Detailed Procedure:

  • CAUTION: Cyanogen bromide is highly toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment.

  • To a 500 mL three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a nitrogen inlet, add isobutyramidoxime and dioxane.

  • Cool the mixture to 0 °C in an ice bath.

  • In a separate beaker, dissolve cyanogen bromide in 50 mL of dioxane.

  • Slowly add the cyanogen bromide solution to the reaction mixture via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Add sodium bicarbonate portion-wise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture to remove inorganic solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to obtain 3-isopropyl-1,2,4-oxadiazol-5-amine as a solid.

Part II: N-Cyclopropylation to Yield the Final Product

The final step involves the attachment of the cyclopropyl group to the 5-amino position of the oxadiazole ring.

Protocol 3: Laboratory-Scale Synthesis of Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine

Reagent/ParameterQuantityNotes
3-isopropyl-1,2,4-oxadiazol-5-amine5.0 g (35.4 mmol)Intermediate from Part I.
Cyclopropyl bromide5.1 g (42.5 mmol)Alkylating agent.
Potassium carbonate7.3 g (53.1 mmol)Base.
N,N-Dimethylformamide (DMF)50 mLSolvent.
Reaction Temperature 60-70 °C
Reaction Time 8-10 hours
Work-up Aqueous work-up, extraction, and chromatography
Expected Yield 50-60%

Detailed Procedure:

  • To a 100 mL round-bottom flask, add 3-isopropyl-1,2,4-oxadiazol-5-amine, potassium carbonate, and DMF.

  • Heat the mixture to 60-70 °C with stirring.

  • Add cyclopropyl bromide dropwise to the reaction mixture.

  • Continue heating and stirring for 8-10 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into 200 mL of cold water.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Scale-Up Considerations

Scaling up the production of cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine from the laboratory to a pilot or industrial scale requires careful consideration of several factors to ensure safety, efficiency, and cost-effectiveness.

ParameterLaboratory ScaleScale-Up Considerations
Reagent Handling Small quantities, handled in fume hood.Cyanogen bromide: Requires a closed-system transfer to minimize exposure. Consider in-situ generation if feasible.
Solvent Selection Dioxane, DMF.Dioxane is a potential carcinogen and should be replaced if possible. Greener solvent alternatives should be investigated. DMF can be difficult to remove on a large scale.
Reaction Temperature Control Simple heating mantles and ice baths.Requires jacketed reactors with precise temperature control to manage exotherms, especially during the addition of cyanogen bromide.
Mixing Magnetic or overhead stirrers.Requires efficient mechanical stirring to ensure homogeneity in large reaction vessels.
Work-up and Purification Liquid-liquid extraction, column chromatography.Extraction can be performed in large-scale extractors. Chromatography is expensive and time-consuming at scale; consider crystallization or distillation for purification.
Safety Standard laboratory PPE.A full process safety review (e.g., HAZOP) is essential. Emergency procedures for handling toxic reagents like cyanogen bromide must be in place.

Mechanistic Insights

The formation of the 1,2,4-oxadiazole ring from an amidoxime and cyanogen bromide proceeds through a well-understood mechanism.

GAIsobutyramidoximeCO-Cyanoamidoxime intermediateA->CNucleophilic attackBCyanogen bromideB->CDIntramolecular cyclizationC->DTautomerization & Ring ClosureE3-isopropyl-1,2,4-oxadiazol-5-amineD->EProton transfer

Caption: Mechanism of 1,2,4-oxadiazole formation from an amidoxime and cyanogen bromide.

The reaction is initiated by the nucleophilic attack of the amidoxime's hydroxyl group onto the electrophilic carbon of cyanogen bromide. This is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable aromatic 1,2,4-oxadiazole ring.[4]

Conclusion

The synthetic route and protocols outlined in this application note provide a reliable and scalable method for the production of cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine. By following the detailed procedures and considering the scale-up recommendations, researchers and drug development professionals can efficiently synthesize this promising compound for further investigation. The use of readily available starting materials and well-established chemical transformations makes this process amenable to large-scale production.

References

  • Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC. (2022, November 3).
  • Durden Jr., J. A., & Heywood, D. L. (Year). Reaction of "activated" esters with amidoximes. Convenient synthesis of 1,2,4-oxadiazoles. The Journal of Organic Chemistry.
  • recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications - IRIS. (n.d.).
  • Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. (2023, March 12).
  • Application Note: Versatile Synthesis of 1,2,4-Oxadiazoles from Amidoximes for Research and Drug Development - Benchchem. (n.d.).
  • Dürüst, Y., Yıldırım, M., & Aycan, A. (2025, August 7). An Efficient One-Pot Synthesis of 5-(substituted amino)-1,2,4-thia- and -oxa-diazoles. ResearchGate.
  • Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review - Taylor & Francis. (2023, September 7).
  • Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (n.d.).
  • (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... - ResearchGate. (n.d.).
  • Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization | ACS Omega. (2022, December 2).
  • 5-Amino-Substituted 2-Methoxy-1,3,4-oxadiazoles as Common Precursors Toward 1,3,4-Oxadiazol-2(3H)-ones and 1,2,4-Triazoli- dine-. (2022, June 13).
  • Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
  • US3574222A - Preparation of 5-amino-1,2,4-oxadiazoles - Google Patents. (n.d.).
  • Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review | Request PDF - ResearchGate. (n.d.).
  • TFA-Mediated Synthesis of 1,2,4-Oxadiazoles from Carbamates and Nitriles | The Journal of Organic Chemistry - ACS Publications. (2024, April 29).

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Aqueous Solubility for 1,2,4-Oxadiazole Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is specifically engineered for researchers and drug development professionals working with cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine . Highly lipophilic heteroaromatic compounds present unique physicochemical hurdles. This document synthesizes mechanistic causality with field-proven protocols to help you overcome precipitation, poor bioavailability, and assay inconsistencies.

Part 1: Physicochemical Profiling & Causality FAQ

Q1: Why is cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine practically insoluble in aqueous media? The poor aqueous solubility of this molecule is driven by two primary factors: high lipophilicity and a lack of hydrogen-bond acceptor capacity. The molecule features two highly lipophilic aliphatic groups (isopropyl and cyclopropyl) flanking a planar 1,2,4-oxadiazole core. Furthermore, 1,2,4-oxadiazoles exhibit significantly lower water solubility than their 1,3,4-oxadiazole isomers due to the reduced hydrogen-bond acceptor character of the nitrogen atoms within the 1,2,4-ring system 1. This leads to a high logP and strong crystal lattice packing, resisting aqueous solvation.

Q2: We attempted to form a hydrochloride salt to improve solubility, but the compound remained un-ionized at pH 7.4. Why did salt formation fail? Salt formation requires an ionizable center with a suitable pKa​ . While the molecule contains a secondary amine (cyclopropylamine), it is directly attached to the 5-position of the 1,2,4-oxadiazole ring. The 1,2,4-oxadiazole core is strongly electron-withdrawing. This delocalizes the lone pair of the exocyclic amine, drastically reducing its basicity (predicted pKa​<2 ) 2. Consequently, the molecule acts more like a neutral amide than a basic amine, meaning it will not protonate at physiological pH (7.4), and any formed salts will rapidly disproportionate in water.

Q3: My compound precipitates when diluted from a DMSO stock into biological assay buffers. How can I prevent this in vitro? Precipitation upon dilution (the "solvent-shift" effect) occurs because the local concentration of the highly lipophilic API exceeds its thermodynamic solubility in the aqueous buffer before it can diffuse. Causality-driven solution: Pre-incubate your assay buffer with 0.05% - 0.1% Tween-80 or 0.1% Bovine Serum Albumin (BSA). These agents provide hydrophobic pockets (micelles or protein binding sites) that rapidly sequester the oxadiazole upon introduction, preventing nucleation. Always add the DMSO stock dropwise to the vortexing buffer, never the reverse.

Part 2: Formulation Strategy Workflow

When moving from in vitro assays to in vivo pharmacokinetic (PK) or efficacy studies, formulation strategy must pivot from simple co-solvents to translatable delivery systems.

G Start Target API: cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine Stage What is the experimental stage? Start->Stage InVitro In Vitro Assays (Cellular/Biochemical) Stage->InVitro InVivo In Vivo Studies (Rodent PK/PD) Stage->InVivo DMSO Aqueous Buffer + Co-solvents (DMSO ≤ 1%, Tween-80 ≤ 0.1%) InVitro->DMSO Dose Required Dose Level? InVivo->Dose HPBCD HP-β-CD Complexation (Low/Medium Dose, <10 mg/kg) Dose->HPBCD Low Dose SMEDDS SMEDDS Lipid Formulation (High Dose, >10 mg/kg) Dose->SMEDDS High Dose

Decision tree for selecting solubility enhancement strategies based on assay requirements.

Quantitative Comparison of Formulation Strategies
Formulation StrategySolubilization MechanismMax in vivo DoseToxicity / TolerabilitySystem Validation Metric
Co-solvency (DMSO/PEG) Dielectric constant reduction< 2 mg/kgHigh (DMSO >10% causes hemolysis)Visual clarity at 1h
HP-β-CD Complexation Host-guest hydrophobic inclusion~10 mg/kgExcellent (FDA approved for IV/PO)HPLC Phase Solubility Curve
SMEDDS Spontaneous nano-emulsification> 30 mg/kgModerate (Surfactant load dependent)DLS Droplet Size (<50 nm)

Part 3: Self-Validating Experimental Protocols

Protocol A: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Complexation

HP-β-CD enhances solubility by encapsulating the lipophilic isopropyl/cyclopropyl moieties within its hydrophobic cavity, while its hydrophilic exterior ensures aqueous compatibility 3.

Step-by-Step Methodology:

  • Preparation of Host Solution: Dissolve 20% (w/v) HP-β-CD in sterile Milli-Q water.

  • API Addition: Add cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine in excess (e.g., 5 mg/mL) to the cyclodextrin solution.

  • Equilibration: Stir the suspension magnetically at 30°C for 24 hours. Causality: Complexation is an endothermic equilibrium process; 24 hours ensures thermodynamic saturation.

  • Filtration: Filter the suspension through a 0.22 µm PVDF syringe filter to remove uncomplexed API.

  • System Validation (Critical): Analyze the filtrate via HPLC-UV against a standard curve.

    • Validation Check: If the quantified concentration is below your target dosing requirement, the cavity binding affinity ( K1:1​ ) is too low, and you must proceed to Protocol B (SMEDDS).

  • Lyophilization (Optional): Freeze the validated filtrate at -80°C and lyophilize for 48 hours to obtain a stable, water-soluble solid inclusion complex.

Protocol B: Self-Microemulsifying Drug Delivery System (SMEDDS)

For high-dose oral PK studies, lipid-based formulations prevent API precipitation upon dilution in the gastrointestinal tract by maintaining the drug in stable, nanometer-sized oil droplets 4.

Step-by-Step Methodology:

  • Excipient Blending: In a glass vial, combine Capryol 90 (Oil, 20% w/w), Cremophor EL (Surfactant, 50% w/w), and Transcutol HP (Co-surfactant, 30% w/w).

  • Homogenization: Vortex the mixture for 5 minutes, then incubate at 50°C for 30 minutes to ensure an isotropic vehicle is formed.

  • API Loading: Add the oxadiazole API to the vehicle (up to 50 mg/g of lipid mixture).

  • Solubilization: Sonicate the mixture at 40°C for 15 minutes until completely transparent.

  • System Validation (Critical): Perform a dilution test. Drop 100 µL of the loaded SMEDDS into 10 mL of 0.1 N HCl (simulated gastric fluid) at 37°C under gentle stirring.

    • Validation Check 1: The solution must form a transparent or slight bluish opalescent dispersion within 2 minutes. If macroscopic precipitation occurs, the surfactant-to-oil ratio must be increased.

    • Validation Check 2: Analyze the dispersion via Dynamic Light Scattering (DLS). A successful SMEDDS will yield a Z-average droplet size of < 50 nm with a Polydispersity Index (PDI) < 0.3.

References

  • Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”, ResearchGate.
  • Design and Synthesis of N1,N5-bis[4-(5-Alkyl-1,2,4-oxadiazol-3-yl)phenyl]glutaramides as Potential Antifungal Prodrugs, PMC (National Institutes of Health).
  • The hydroxypropyl–β-cyclodextrin complexation of toltrazuril for enhancing bioavailability, Dove Medical Press.
  • Formulation and characterization of lipid-based drug delivery system of raloxifene-microemulsion and self-microemulsifying drug delivery system, PMC (National Institutes of Health).

Sources

Technical Support Center: Crystallization of Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Crystallization Troubleshooting Guide. As a Senior Application Scientist, I have designed this resource specifically for researchers and process chemists dealing with the isolation and purification of cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine .

This molecule presents unique thermodynamic challenges. The planar, electron-deficient [1,2,4]oxadiazole core acts as a rigid hydrogen-bond acceptor, while the amine provides donor/acceptor capabilities. However, the highly lipophilic and sterically bulky cyclopropyl and isopropyl appendages introduce significant conformational flexibility. This structural dichotomy often depresses the lattice energy (lowering the melting point) and drives high solubility in organic solvents, making the system highly susceptible to Liquid-Liquid Phase Separation (LLPS) —commonly known as "oiling out"—rather than forming a rigid crystal lattice[1].

Diagnostic Workflow for Crystallization Failures

Before altering your process parameters, you must accurately diagnose the physical state of your system. Use the workflow below to identify the root cause of your crystallization failure.

Diagnostic Start Crystallization Initiated Obs Visual / FBRM Observation Start->Obs LLPS Milky Emulsion / Oiling Out Obs->LLPS Miscibility Gap Crossed Fines Excessive Fines / Agglomeration Obs->Fines High Nucleation Rate Clear Clear Solution / No Nucleation Obs->Clear Wide Metastable Zone Sol1 Adjust Solvent Ratio & Seed Above LLPS LLPS->Sol1 Sol2 Temp Cycling & Lower Shear Fines->Sol2 Sol3 Increase Supersaturation (Evap/Antisolvent) Clear->Sol3

Diagnostic flowchart for identifying and resolving oxadiazole crystallization issues.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Issue 1: Oiling Out (Liquid-Liquid Phase Separation)

Q: When I cool my solution, it turns into a milky emulsion and eventually forms a sticky, unfilterable oil at the bottom of the reactor. What is happening?

A: Your system is undergoing Liquid-Liquid Phase Separation (LLPS). Because the integration of the bulky cyclopropyl and isopropyl groups into a crystal lattice is kinetically hindered, the system experiences high supersaturation[2]. Instead of nucleating, the solution crosses into a thermodynamic "miscibility gap," splitting into a solvent-rich continuous phase and a solute-rich droplet phase (the oil)[1][2].

While these droplets may eventually solidify into an amorphous mass or a crystalline solid, they act as an excellent solvent for process impurities, severely degrading the purity and filterability of your final API[2][3].

Self-Validating Protocol: Bypassing LLPS via Seeding To prevent oiling out, you must force nucleation before the system reaches the LLPS boundary temperature.

  • Determine the Phase Boundary: Use a transmissivity probe (e.g., Crystal16 or EasyViewer) to determine the exact temperature at which the solution turns cloudy (the LLPS onset)[2][3].

  • Prepare the Solution: Dissolve the oxadiazole amine in your chosen solvent system (e.g., CPME/Heptane) at 10 °C above the saturation temperature.

  • Cool to the Metastable Zone: Cool the reactor to a temperature exactly 2–3 °C above the known LLPS onset temperature.

  • Seed the Reactor: Introduce 1–3 wt% of highly pure, milled seed crystals of cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine.

  • Age the Seeds: Hold the temperature constant for 60 minutes to allow the seeds to consume the supersaturation, effectively pulling the concentration curve away from the miscibility gap[2].

  • Controlled Cooling: Initiate a slow cooling ramp (0.1–0.2 °C/min) to the final isolation temperature.

Issue 2: Amorphous Precipitation during Anti-Solvent Addition

Q: I am using water as an anti-solvent to crash the product out of an alcohol solution. The yield is high, but the product is a gummy gel rather than a crystalline powder. How do I fix this?

A: You are experiencing catastrophic nucleation. The addition of an anti-solvent increases the chemical potential of the solution, forcing the solvent molecules to strip away from the solute's solvation shell[4]. If the anti-solvent is added too rapidly, the local supersaturation at the feed point spikes to extreme levels[5]. The oxadiazole molecules do not have the time to orient their hydrogen bonds properly, resulting in an amorphous precipitate.

Self-Validating Protocol: Controlled Anti-Solvent Crystallization

  • Solvent Selection: Ensure your solvent (e.g., Methanol) and anti-solvent (e.g., Water) are fully miscible.

  • Elevate Temperature: Heat the initial solution to 40–50 °C. Operating at a higher temperature increases molecular mobility and widens the metastable zone width (MSZW)[6].

  • Controlled Feed Rate: Use a dosing pump to add the anti-solvent. Start with a very slow feed rate (e.g., 0.05 volumes/min) directly into the high-shear zone of the impeller to rapidly dissipate local supersaturation gradients[5][7].

  • Pause and Seed: Stop the anti-solvent addition once the solution reaches a slight supersaturation (before spontaneous nucleation). Add seed crystals and age for 30 minutes.

  • Resume Addition: Resume the anti-solvent feed at a slightly increased rate until the target solvent/anti-solvent ratio is achieved[8].

Issue 3: Agglomeration and Poor Purity

Q: My crystals form successfully, but they are highly agglomerated, trapping residual solvent and impurities. How can I improve the particle size distribution (PSD)?

A: Agglomeration occurs when primary crystals cement together, often due to inadequate mixing shear or a secondary nucleation rate that outpaces crystal growth[][10]. For highly functionalized molecules like our oxadiazole derivative, rapid cooling traps impurities within the interstitial spaces of these agglomerates.

Self-Validating Protocol: Temperature Cycling (Dissolution-Growth)

  • Initial Crystallization: Perform your standard cooling crystallization until the bulk of the mass has precipitated.

  • Heat Cycle: Raise the reactor temperature by 10–15 °C (remaining below the total dissolution point). Hold for 30 minutes. This selectively dissolves the unstable fines and the weak crystalline bridges holding the agglomerates together[8].

  • Cool Cycle: Slowly cool the system back to the isolation temperature (0.1 °C/min). The dissolved solute will now preferentially deposit onto the stable, existing crystal faces, promoting uniform growth[8].

  • Repeat: Execute 2 to 3 full temperature cycles. Monitor via an in-line Process Refractometer to ensure the concentration stays close to the solubility curve within the metastable zone[11].

Thermodynamic Pathways & System Dynamics

Understanding the mechanistic difference between a successful crystallization and a phase separation is critical. The diagram below illustrates how cooling trajectories dictate the physical state of the oxadiazole amine.

Pathway Sol Homogeneous Solution Cool Cooling / Antisolvent Sol->Cool MSZ Metastable Zone (Seeding Window) Cool->MSZ Controlled Ramp Gap Miscibility Gap (LLPS Boundary) Cool->Gap Rapid / Uncontrolled Cryst Ordered Crystal Lattice MSZ->Cryst Nucleation & Growth Oil Solute-Rich Oil Phase Gap->Oil Phase Separation Oil->Cryst Slow Solidification (Impurities Trapped)

Thermodynamic pathways showing the competition between crystallization and LLPS.

Solvent System Optimization Data

To effectively control the crystallization of cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine, the choice of solvent is paramount. The table below summarizes the quantitative and qualitative impacts of various solvent classes on this specific structural motif.

Solvent SystemMechanism of ActionLLPS (Oiling Out) RiskRecommended Optimization Strategy
Alcohols / Water (e.g., MeOH / H₂O)Anti-solvent crystallization. Water competes for the amine's H-bond solvation shell[4].High (if water is added too rapidly)Use controlled dosing pumps; maintain elevated temp (45°C) during addition; seed at 10% water volume[8].
Acetates / Alkanes (e.g., EtOAc / Heptane)Cooling crystallization. Alkanes reduce solubility of the lipophilic cyclopropyl group.Very High (wide miscibility gap)Shift solvent ratio to favor EtOAc (e.g., 70:30); seed exactly 2°C above the experimentally determined LLPS cloud point[3].
Ethers / Alkanes (e.g., CPME / Heptane)Cooling crystallization. Good balance of lipophilic and polar interactions.Moderate Implement temperature cycling to prevent agglomeration; use a slow cooling ramp of 0.1 °C/min[3][8].
Pure Aprotic (e.g., Acetone)Evaporative crystallization. High solubility limits cooling efficiency.Low Utilize controlled evaporative crystallization to drive supersaturation slowly[][12].

References

  • Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application.
  • Effect of Liquid-Liquid Phase Separation During Crystalliz
  • Crystallization of APIs: Methods and Challenges. BOC Sciences.
  • Three-Step Mechanism of Antisolvent Crystallization.
  • Oiling Out in Crystalliz
  • Using AntiSolvent for Crystalliz
  • Cooling crystallization monitoring and control in API production processes with RI measurements. Vaisala.
  • First-principles and direct design approaches for the control of pharmaceutical crystalliz
  • Antisolvent Crystallization (ASC) in Aqueous System: Fundamentals, Sustainability Aspects, and Applications.
  • Understanding the Importance of Crystalliz
  • Special Issue : Anti-Solvent Crystalliz
  • Antisolvent Crystallization of Indomethacin from a Ternary Solvent System with High Productivity, Better Polymorphism, and Particle Size Control.

Sources

Technical Support Center: Troubleshooting Peak Tailing for Cyclopropyl-(3-isopropyl-oxadiazol-5-YL)-amine

Technical Support Center: Troubleshooting Peak Tailing for Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine

As a Senior Application Scientist, this guide is designed to provide you with a systematic approach to diagnosing and resolving peak tailing for the basic analyte, cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine. Poor peak symmetry compromises resolution, integration, and reproducibility, and understanding the underlying chemical interactions is key to an effective solution.[1][2]

Part 1: Frequently Asked Questions (FAQs) - Your First Response Checklist

This section addresses the most common initial questions and provides a rapid assessment path.

Question 1: I'm seeing significant peak tailing for my compound. What is the most likely cause?

Answer: The most probable cause is a secondary ionic interaction between your analyte and the HPLC column's stationary phase. Your compound contains a primary amine group, which is basic. In typical reversed-phase mobile phases (pH 3-7), this amine becomes protonated, carrying a positive charge (Analyte-NH3+). Standard silica-based columns have residual silanol groups (Si-OH) on their surface. At this pH range, some of these silanols deprotonate and become negatively charged (Si-O⁻).[4] The strong ionic attraction between the positively charged amine and the negatively charged silanols creates a secondary, highly energetic retention mechanism, which leads to significant peak tailing.[2][5][6]

Question 2: What is the very first and most effective parameter I should adjust?

Answer: The single most effective parameter to adjust is the mobile phase pH . The goal is to render either the analyte or the silanol groups neutral to prevent their ionic interaction. The quickest strategy is to lower the mobile phase pH to ≤ 3.[7] At this low pH, the vast majority of surface silanol groups will be protonated and therefore neutral (Si-OH), which dramatically reduces the unwanted ionic interaction.[5]

Question 3: My column has been used for hundreds of injections. Could the column itself be the problem?

Answer: Absolutely. Column aging is a frequent cause of increased peak tailing for basic compounds. Over time, particularly with aggressive mobile phases, the protective end-capping on the stationary phase can hydrolyze and wear away.[8] This process exposes more of the underlying silica surface and its active silanol groups, leading to worsening peak shape for sensitive basic analytes.[3] If adjusting the mobile phase doesn't resolve the issue, testing your method on a new, high-quality, base-deactivated column is a critical troubleshooting step.

Part 2: A Systematic Guide to Eliminating Peak Tailing

If the initial checks do not fully resolve the issue, a more systematic approach is required. This guide follows a logical progression from mobile phase optimization to stationary phase selection.

The Core Problem: Analyte-Silanol Interaction

The fundamental issue is the interaction between the protonated basic amine and ionized acidic silanols, as depicted below. The primary goal of any troubleshooting effort is to disrupt this interaction.

cluster_AnalyteAnalyte (Basic)cluster_SilicaSilica SurfaceAnalyteAnalyte-NH₂Analyte_HAnalyte-NH₃⁺Analyte->Analyte_H+ H⁺Silanol_OSi-O⁻Analyte_H->Silanol_OStrong Ionic Interaction(Causes Peak Tailing)SilanolSi-OHSilanol->Silanol_O- H⁺GstartStart: Peak Tailing Observedph_adjustAdjust Mobile PhasepH to 2.5 - 3.0start->ph_adjustshape_improved_phPeak Shape Acceptable?ph_adjust->shape_improved_phRun TestfinishOptimize & Validate Methodshape_improved_ph->finishYesadd_additiveAdd Competing Base(e.g., 15mM TEA)shape_improved_ph->add_additiveNoshape_improved_addPeak Shape Acceptable?add_additive->shape_improved_addRun Testshape_improved_add->finishYesnew_columnSwitch to ModernBase-Deactivated Columnshape_improved_add->new_columnNoshape_improved_colPeak Shape Acceptable?new_column->shape_improved_colRun Testshape_improved_col->finishYessystem_checkInvestigate System:- Extra-column volume- Sample overload- Contaminationshape_improved_col->system_checkNo

Caption: A step-by-step workflow for troubleshooting peak tailing.

Comparison of Reversed-Phase Column Technologies

Column TypeDescriptionSuitability for Basic Analytes
Traditional (Type A Silica) Older silica with higher metal content and more acidic silanol groups. [9]Poor: Prone to severe peak tailing. Not recommended.
High-Purity (Type B Silica) Modern, low-metal silica with fewer, less acidic silanols. The industry standard base material. [7]Good: A significant improvement over Type A.
End-Capped Type B silica where residual silanols are chemically reacted (capped) to make them inert. [5][8]Very Good: Most general-purpose columns fall in this category. Effective for many bases.
Base-Deactivated Columns specifically designed and tested for symmetrical peak shapes with basic compounds, often using advanced bonding and end-capping. [8][10]Excellent: The recommended choice for robust methods involving basic analytes.
Hybrid Particle (e.g., BEH, CSH) Columns using an organo-silica hybrid particle, offering a wider usable pH range (e.g., 1-12) and reduced silanol activity. [11][12]Excellent: Offers the most flexibility, allowing for both low and high pH methods.
Other Methodological Considerations

If problems persist after optimizing the mobile phase and column choice, consider these factors:

  • Column Overload: Injecting too much sample can saturate the active silanol sites, leading to tailing. Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if peak shape improves. [13]* Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening and tailing. Ensure all connections use narrow-bore (e.g., 0.005") tubing and are cut cleanly and fitted properly to minimize dead volume. [2]* Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% DMSO or ACN), it can cause peak distortion. Ideally, the sample solvent should be the same as, or weaker than, the initial mobile phase.

References

  • HPLC Troubleshooting Guide - Peak Tailing. (n.d.). CHROMacademy. Retrieved from [Link]

  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc. Retrieved from [Link]

  • Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. (2026, February 9). MICROSOLV. Retrieved from [Link]

  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. Retrieved from [Link]

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. Retrieved from [Link]

  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024, September 25). Longdom Publishing. Retrieved from [Link]

  • HPLC Troubleshooting Mini Guide - Peak Issues. (n.d.). Phenomenex. Retrieved from [Link]

  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. Retrieved from [Link]

  • How to Reduce Peak Tailing in HPLC? (2025, June 9). Phenomenex. Retrieved from [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. (n.d.). LCGC International. Retrieved from [Link]

  • ACE® Ultra Inert Base Deactivated HPLC Columns. (n.d.). ACE. Retrieved from [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023, November 1). LCGC International. Retrieved from [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography. (2022, October 6). ACD/Labs. Retrieved from [Link]

  • RP C18 column with feature of a silanol group. (n.d.). Obrnuta faza. Retrieved from [Link]

  • Base-Deactivated End-Capped Column. (2005, April 25). Chromatography Forum. Retrieved from [Link]

  • How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? (2020, March 18). Waters Knowledge Base. Retrieved from [Link]

  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation. Retrieved from [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). ACD/Labs. Retrieved from [Link]

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. (2025, November 28). LCGC International. Retrieved from [Link]

Technical Support Center: Optimizing Storage and Handling of Cyclopropyl-(3-isopropyl-oxadiazol-5-YL)-amine

Technical Support Center: Optimizing Storage and Handling of Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine

Introduction

This technical support guide is designed for researchers, scientists, and drug development professionals working with cyclopropyl-(3-isopropyl-[1]oxadiazol-5-YL)-amine. The stability of this compound is critical for obtaining reliable and reproducible experimental results. This document provides a comprehensive overview of potential stability issues, troubleshooting guides to address them, and detailed protocols for proactive stability assessment. Our goal is to empower you with the knowledge to maintain the integrity of your compound throughout its lifecycle.

The structure of cyclopropyl-(3-isopropyl-[1]oxadiazol-5-YL)-amine contains two key moieties that are known to be susceptible to specific degradation pathways: a 1,2,4-oxadiazole ring and a cyclopropylamine group. Understanding the potential liabilities of these functional groups is paramount for designing appropriate storage and handling procedures. The 1,2,4-oxadiazole ring, while often used as a bioisostere for esters and amides to improve metabolic stability, can undergo pH-dependent hydrolytic cleavage.[2][3][4][5] Similarly, the cyclopropylamine moiety can be susceptible to hydrolytic degradation, particularly under high pH conditions.[6]

This guide will delve into the practical implications of these chemical properties and provide actionable strategies to mitigate degradation.

Frequently Asked Questions (FAQs)

Q1: What are the ideal short-term (days to weeks) storage conditions for this compound?

A1: For short-term storage, it is recommended to keep the compound at 2-8°C in a tightly sealed container, protected from light.[7] The solid form is generally more stable than solutions. If in solution, use an anhydrous aprotic solvent like DMSO or DMF and store at -20°C.[7]

Q2: For long-term storage, what conditions do you recommend?

A2: For long-term stability, store the solid compound at -20°C or below in a desiccated environment.[7] The container should be tightly sealed to prevent moisture ingress. It is advisable to aliquot the compound into smaller, single-use vials to avoid repeated freeze-thaw cycles and exposure to atmospheric moisture.

Q3: My compound is in solution. How should I store it?

A3: If you must store the compound in solution, prepare it in a high-quality, anhydrous aprotic solvent such as DMSO or DMF. Dispense the solution into aliquots in tightly sealed vials and store them at -20°C for up to one month.[7] Before opening a vial, it is critical to allow it to equilibrate to room temperature to prevent condensation of moisture into the solution.[7]

Q4: I see a new peak in my HPLC analysis after storing the compound. What could be the cause?

A4: A new peak likely indicates degradation. Given the structure, two primary degradation pathways are possible:

  • Hydrolysis of the 1,2,4-oxadiazole ring: This can be triggered by exposure to moisture, especially under acidic or basic conditions, leading to ring-opening.[2] Studies on other 1,2,4-oxadiazole derivatives have shown maximum stability in the pH range of 3-5.[2][8]

  • Degradation of the cyclopropylamine moiety: This is also a potential site for hydrolysis, particularly at high pH.[6]

To identify the degradant, LC-MS analysis is recommended. To prevent further degradation, strictly control the pH and minimize exposure to moisture.

Q5: The color of my solid compound has changed over time. Is this a concern?

A5: Yes, a change in color is a visual indicator of potential chemical degradation. This could be due to oxidation or the formation of colored degradants. It is crucial to re-analyze the compound's purity by HPLC or a similar method before use. To prevent this, consider storing the compound under an inert atmosphere (e.g., argon or nitrogen) and protecting it from light.[7]

Q6: Is this compound sensitive to light?

A6: Many complex organic molecules exhibit some degree of photosensitivity. Light exposure can lead to photodegradation, causing loss of potency and the formation of impurities.[1][9][10] It is a best practice to store cyclopropyl-(3-isopropyl-[1]oxadiazol-5-YL)-amine in amber vials or light-blocking containers and to minimize its exposure to direct light during handling.[11][12] A formal photostability study as per ICH Q1B guidelines is recommended to definitively assess its light sensitivity.[1][13][14][15]

Troubleshooting Guides

Issue 1: Rapid Degradation of the Compound in Aqueous Buffers
  • Symptoms: A rapid decrease in the main peak area and the appearance of one or more new peaks in HPLC analysis when the compound is dissolved in aqueous buffers for in-vitro assays.

  • Probable Cause: pH-mediated hydrolysis of the 1,2,4-oxadiazole ring. This ring system is known to be labile at pH values outside the optimal range of 3-5.[2][8] Both acidic and basic conditions can catalyze the ring-opening reaction.

  • Troubleshooting Steps:

    • Confirm pH-Dependency: Perform a simple experiment by dissolving the compound in a series of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9) and monitor its stability over a few hours at a controlled temperature.

    • Analyze Degradants: Use LC-MS to determine the mass of the degradation products. Cleavage of the oxadiazole ring would likely result in the formation of an aryl nitrile or related species.[2]

    • Optimize Buffer Conditions: If the compound is more stable at a lower pH, assess if your experimental assay can be performed under these conditions.

    • Minimize Incubation Time: Reduce the time the compound spends in the aqueous buffer before analysis or use in an assay.

    • Consider a Co-solvent: If permissible for your experiment, preparing a concentrated stock in an organic solvent (like DMSO) and diluting it into the aqueous buffer immediately before use can minimize the exposure time to unfavorable pH conditions.

Issue 2: Inconsistent Results in Biological Assays
  • Symptoms: High variability in assay results between experiments conducted on different days, even with the same nominal concentration of the compound.

  • Probable Cause: This could be due to the degradation of the compound in the stock solution or during the experimental procedure. The cyclopropylamine moiety, in particular, can be a site for metabolic oxidation by enzymes present in biological systems (e.g., liver microsomes), leading to the formation of reactive intermediates.[16]

  • Troubleshooting Steps:

    • Assess Stock Solution Stability: Re-analyze the purity of your stock solution before each experiment. It is recommended to use freshly prepared stock solutions or aliquots that have been stored properly at -20°C for no more than a month.[7][17]

    • Evaluate Stability in Assay Matrix: Incubate the compound in the complete assay buffer (including any cells, proteins, or other biological components) for the duration of the experiment. At various time points, quench the reaction and analyze the concentration of the parent compound to determine its stability under the actual assay conditions.

    • Investigate Potential for Metabolic Degradation: If your assay system contains metabolic enzymes (e.g., hepatocytes, microsomes), the observed instability could be due to metabolism. The cyclopropylamine group can undergo oxidation, potentially leading to ring-opened metabolites.[16] Consider co-incubation with a broad-spectrum CYP450 inhibitor to see if the stability improves.

Experimental Protocols

Protocol 1: Forced Degradation Study

A forced degradation study is essential to identify the potential degradation pathways and to develop a stability-indicating analytical method.[18]

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of the compound in acetonitrile.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N HCl. Incubate at 60°C for 24 hours. Neutralize with 0.1N NaOH before analysis.[18]
  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1N NaOH. Incubate at 60°C for 24 hours. Neutralize with 0.1N HCl before analysis.[18]
  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours.[18]
  • Thermal Degradation: Place the solid compound in a 60°C oven for 24 hours. Also, place a vial of the stock solution at 60°C for 24 hours.[18]
  • Photostability: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[1][9] A control sample should be kept in the dark.

3. Analysis:

  • Analyze all stressed samples, along with a control (unstressed) sample, by a suitable analytical method, such as HPLC-UV/DAD or LC-MS.[19]
  • The goal is to achieve 5-20% degradation. If degradation is too extensive or not observed, adjust the stress conditions (time, temperature, reagent concentration).
  • The analytical method is considered "stability-indicating" if it can resolve the parent peak from all major degradation product peaks.
Stress ConditionReagentTemperatureDuration
Acid Hydrolysis0.1N HCl60°C24 hours
Base Hydrolysis0.1N NaOH60°C24 hours
Oxidation3% H₂O₂Room Temp.24 hours
Thermal (Solid & Soln)N/A60°C24 hours
PhotolyticICH Q1B light sourceAmbientPer ICH Q1B
Protocol 2: Long-Term Stability Study Setup (ICH Guidelines)

This protocol outlines a basic long-term stability study to establish a re-test period for the compound.[20][21]

1. Sample Preparation: Use at least one batch of the compound with known purity. Package the solid compound in the proposed long-term storage container (e.g., amber glass vials with tightly sealed caps).

2. Storage Conditions:

  • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH.[20][22]
  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.[20][22]
  • Refrigerated (if applicable): 5°C ± 3°C.[22]
  • Frozen (recommended): -20°C ± 5°C.[23]

3. Testing Schedule:

  • The initial time point is T=0.
  • Accelerated: Test at 1, 3, and 6 months.[21][22]
  • Long-Term: Test at 3, 6, 9, 12, 18, and 24 months.[22]

4. Parameters to Test:

  • Appearance (visual inspection)
  • Assay and Purity (using a stability-indicating HPLC method)
  • Degradation products

5. Data Evaluation: The data will be evaluated to determine if any significant changes occur over time under the different storage conditions. This information is used to establish the recommended storage conditions and shelf life.[23]

Visualizations

Potential Degradation Pathways

Gcluster_mainCyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-aminecluster_deg1Hydrolysiscluster_deg2OxidationCompoundParent CompoundOxadiazole_CleavageOxadiazole Ring Cleavage Product(e.g., Nitrile derivative)Compound->Oxadiazole_Cleavage H₂O / H⁺ or OH⁻ Cyclopropylamine_DegCyclopropylamine Degradation ProductCompound->Cyclopropylamine_Deg H₂O / OH⁻ Oxidized_MetaboliteOxidized Metabolite(e.g., at Cyclopropyl ring)Compound->Oxidized_Metabolite [O] (e.g., CYP450)

Caption: Potential degradation pathways for the target compound.

Workflow for a Stability Study

Gcluster_setupStudy Setupcluster_testingTesting & Analysiscluster_evalEvaluationACharacterize Initial Material (T=0)(Purity, Appearance)BPackage Compound in Final ContainerA->BCPlace Samples in Stability Chambers(Long-Term, Accelerated, etc.)B->CDPull Samples atScheduled Time PointsC->DEPerform Analytical Tests(HPLC, Appearance)D->EFAnalyze Data for Trendsand Significant ChangesE->FGEstablish Storage Conditionsand Re-test PeriodF->G

Caption: General workflow for conducting a stability study.

References

  • diplomata comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from [Link]

  • Q-Lab. (n.d.). Understanding ICH Photostability Testing. Retrieved from [Link]

  • Certified Laboratories. (2025, May 14). Understanding Photostability Testing for Cosmetic & OTC Drug Products. Retrieved from [Link]

  • European Medicines Agency. (1998, January 1). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • diplomata comercial. (n.d.). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]

  • U.S. Food and Drug Administration. (1996, March). Q1B Photostability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Sun, H., et al. (2012). Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. Journal of Pharmaceutical Sciences, 101(9), 3359-3367.
  • de Oliveira, C. S., et al. (2018). 1,2,4- and 1,3,4-Oxadiazoles as Scaffolds in the Development of Antiparasitic Agents. Molecules, 23(3), 635.
  • Sravanthi, M., et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Pharmaceuticals, 17(6), 754.
  • Wang, Y., et al. (2019). The Degradation Chemistry of GSK2879552: Salt Selection and Microenvironmental pH Modulation to Stabilize a Cyclopropyl Amine. Journal of Pharmaceutical Sciences, 108(9), 2858-2864.
  • Wessjohann, L. A., et al. (2003). Biosynthesis and Metabolism of Cyclopropane Rings in Natural Compounds. Chemical Reviews, 103(4), 1431-1446.
  • Karimi, M. (2016). Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation.
  • International Council for Harmonisation. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Retrieved from [Link]

  • Airnov. (2025, October 2). Top 5 Factors Affecting Chemical Stability. Retrieved from [Link]

  • Pacific BioLabs. (n.d.). ICH Stability Testing for Pharmaceuticals and Biologics. Retrieved from [Link]

  • Hypha Discovery. (2021, September 24). Metabolism of cyclopropyl groups. Retrieved from [Link]

  • Jutzi, K., et al. (1984). Bacterial degradation of N-cyclopropylmelamine. The steps to ring cleavage. Biochemical Journal, 222(2), 439-445.
  • Cook, A. M., & Hütter, R. (1984). Bacterial degradation of N-cyclopropylmelamine: the steps to ring cleavage. FEMS Microbiology Letters, 25(2-3), 277-280.
  • Henderson, J. W. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. LCGC North America, 41(1), 24-28.
  • Chadha, R., et al. (2014).
  • Sridevi, C., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry, 285, 116245.
  • Separation Science. (2025, March 24). Analytical Techniques In Stability Testing. Retrieved from [Link]

  • Marek, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 145(27), 14859-14872.
  • Pharmaceutical Technology. (2019, October 2). Stability Testing for Small-Molecule Clinical Trial Materials. Retrieved from [Link]

  • ResearchGate. (n.d.). Force degradation study of compound A3. Retrieved from [Link]

  • QbD Group. (2023, July 2). 4 Factors Influencing the Stability of Medicinal Products. Retrieved from [Link]

  • IVAMI. (n.d.). Stability testing of Pharmaceutical products based on ICH Guide. Retrieved from [Link]

  • ResearchGate. (2024, June 10). (PDF) RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. Retrieved from [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. Retrieved from [Link]

  • International Council for Harmonisation. (2003). Q1E Evaluation for Stability Data. Retrieved from [Link]

  • University of York. (n.d.). Safe Storage of Chemicals. Retrieved from [Link]

  • van de Merbel, N., et al. (2014). Stability: Recommendation for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. The AAPS Journal, 16(3), 431-439.
  • Celegence. (2024, June 28). Stability Assessments in Bioanalytical Method Validation. Retrieved from [Link]

  • BioConvergence. (2019, October 2). Biologics vs. Small Molecules, What's the Difference for Stability Testing?. Retrieved from [Link]

  • Marek, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 145(27), 14859-14872.
  • Marek, M., et al. (2023). Comprehensive Mechanistic View of the Hydrolysis of Oxadiazole-Based Inhibitors by Histone Deacetylase 6 (HDAC6). Journal of the American Chemical Society, 145(27), 14859-14872.
  • Pharmaceuticals and Medical Devices Agency. (n.d.). Stability testing of new drug substances and products. Retrieved from [Link]

  • LookChem. (n.d.). 1400863-24-2. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1,2,4-oxadiazoles (a review). Retrieved from [Link]

  • ResearchGate. (2025, August 7). Degradation Kinetics and Mechanism of an Oxadiazole Derivative, Design of a Stable Drug Product for BMS-708163, a γ-Secretase Inhibitor Drug Candidate | Request PDF. Retrieved from [Link]

  • PubChem. (n.d.). 5-Cyclopropyl-1,2,4-oxadiazol-3-amine. Retrieved from [Link]

  • R Discovery. (n.d.). Thermal Degradation Studies of Oxadiazoles. Retrieved from [Link]

  • Purohit, H. S., & Taylor, L. S. (2017). Effect of Temperature and Moisture on the Physical Stability of Binary and Ternary Amorphous Solid Dispersions of Celecoxib. Journal of Pharmaceutical Sciences, 106(1), 165-176.
  • NextSDS. (n.d.). 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)propan-1-amine. Retrieved from [Link]

  • NextSDS. (n.d.). 3-cyclopropyl-1,2,4-oxadiazol-5-amine. Retrieved from [Link]

Sources

Technical Support Center: Purification of Crude Cyclopropyl-(3-isopropyl-oxadiazol-5-YL)-amine

Technical Support Center: Purification of Crude Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine

Welcome to the dedicated technical support guide for the purification of crude cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this specific pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions, grounded in established scientific principles and practical laboratory experience.

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues that may arise during the purification of cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine, offering step-by-step solutions and the rationale behind them.

Issue 1: Oily or Gummy Product After Initial Synthesis and Work-up

Question: My crude cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine is an oil or a sticky solid, making it difficult to handle and purify. How can I induce solidification or effectively purify it in this state?

Answer: An oily or gummy consistency in the crude product is a frequent challenge, often caused by residual solvents (like DMF or DMSO) or the presence of impurities that inhibit crystallization. Here are several strategies to address this:

  • Solvent Evaporation with a Co-solvent: High-boiling point solvents can trap your product as an oil. To remove them, dissolve the crude material in a volatile solvent such as dichloromethane (DCM) or ethyl acetate. Add a non-polar co-solvent like toluene and evaporate the mixture under reduced pressure. Toluene forms an azeotrope with many high-boiling solvents, facilitating their removal. This process may need to be repeated for complete removal.

  • Trituration: This is a simple and effective method for inducing crystallization.

    • Place the oily crude product in a flask.

    • Add a small amount of a solvent in which your target compound is sparingly soluble but the impurities are soluble (e.g., hexanes, diethyl ether).

    • Stir the mixture vigorously with a spatula or a magnetic stirrer.

    • Ideally, the desired product will precipitate as a solid, while the impurities remain dissolved in the solvent.

    • Collect the solid by filtration and wash it with a small amount of the cold trituration solvent.

  • Short Silica Gel Plug Filtration: If trituration is unsuccessful, a quick filtration through a short plug of silica gel can remove highly polar impurities that might be preventing crystallization. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and pass it through the silica plug, eluting with a slightly more polar solvent system.

Issue 2: Poor Separation or Co-elution During Column Chromatography

Question: I'm having trouble separating my target compound from starting materials or byproducts using column chromatography. The spots are too close on the TLC plate. What can I do to improve the separation?

Answer: Co-elution is a common chromatographic problem. The following strategies can enhance the resolution between your target compound and impurities:

  • Optimize the Eluent System:

    • Gradient Elution: If you are using an isocratic (constant solvent mixture) system, switching to a gradient elution can be highly effective. Begin with a less polar solvent system and gradually increase the polarity. This will help to resolve compounds with similar Rf values.

    • Solvent System Modification: For moderately polar compounds like this amine, a hexane/ethyl acetate system is a good starting point.[1] To fine-tune the separation, you can try adding a third solvent. For instance, a small amount of DCM can modulate the polarity. For more polar impurities, an ethyl acetate/methanol system might be necessary.

  • Use of Additives: The basic nature of the amine group can cause tailing on silica gel. Adding a small amount of a basic modifier like triethylamine (TEA) (typically 0.1-1%) to your mobile phase can significantly improve peak shape and resolution.[3]

  • Change the Stationary Phase:

    • Alumina: If you suspect your compound is sensitive to the acidic nature of silica gel, consider using neutral or basic alumina.

    • Reverse-Phase Chromatography: For polar compounds, reverse-phase chromatography using a C18-functionalized silica gel with a water/acetonitrile or water/methanol gradient can provide a different selectivity and may resolve the co-eluting species.[1]

Issue 3: Low Yield After Purification

Question: My final yield of pure cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine is very low after chromatography or crystallization. What are the potential causes and how can I improve my recovery?

Answer: Low recovery can stem from several factors, from the choice of purification method to the inherent properties of the compound.

  • In Chromatography:

    • Irreversible Adsorption: The amine functionality can sometimes strongly and irreversibly bind to the acidic sites on silica gel. Deactivating the silica gel by pre-treating it with a base like triethylamine can mitigate this.[1] This is achieved by adding about 1% triethylamine to the eluent used for packing and running the column.[1]

    • Compound Instability: Some 1,2,4-oxadiazole derivatives can be unstable on silica gel.[1] If you observe streaking or the appearance of new spots on your TLC plates during chromatography, this might be the case. Minimizing the time the compound spends on the column by using a faster flow rate or switching to a less acidic stationary phase like alumina can help.

  • In Crystallization:

    • Suboptimal Solvent System: The choice of solvent is critical for good recovery. An ideal crystallization solvent will dissolve the compound when hot but have low solubility when cold. You may need to screen a variety of solvents or solvent mixtures to find the optimal conditions. A two-solvent system, where the compound is soluble in one and insoluble in the other, can also be effective.

    • Concentration Effects: Ensure that the solution is sufficiently concentrated before cooling to allow for supersaturation and crystal formation. Evaporating some of the solvent before cooling can improve the yield. Concentrating the mother liquor and cooling again may provide a second crop of crystals, though they may be less pure.

II. Frequently Asked Questions (FAQs)

This section provides answers to more general questions regarding the purification and handling of cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine.

Q1: What is the most suitable initial purification technique for crude cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine?

A1: For most crude mixtures of this compound, flash column chromatography on silica gel is the recommended initial purification technique.[1][3][4] This method is versatile and can handle a wide range of impurities. A typical mobile phase would be a mixture of a non-polar solvent like hexane or petroleum ether and a moderately polar solvent like ethyl acetate.[1] The polarity can be adjusted based on TLC analysis of the crude mixture.

Q2: My compound appears to be degrading on the silica gel column. What are the signs and what can I do to prevent this?

A2: Signs of degradation on a silica gel column include streaking on the TLC plate, the appearance of new, lower Rf spots in the collected fractions that were not present in the crude mixture, and a significantly lower than expected yield. Some 1,2,4-oxadiazole derivatives can be sensitive to the acidic nature of standard silica gel.[1][5] To prevent degradation, you can:

  • Deactivate the silica gel: Pre-treat the silica gel by running a mobile phase containing 1% triethylamine through the column before loading your sample.[1]

  • Use an alternative stationary phase: Neutral or basic alumina can be a good alternative for acid-sensitive compounds.

Q3: Can I use crystallization as the sole purification method?

A3: Crystallization is an excellent purification technique, particularly for removing small amounts of impurities and for large-scale purification, as it can be more cost-effective than chromatography.[6][7] However, its success is highly dependent on the impurity profile of the crude material. If the impurities have similar solubility characteristics to your target compound, crystallization alone may not be sufficient to achieve high purity. A minimum purity of 80-90% is often recommended before attempting final crystallization for high-purity samples.[2] It is often used as a final polishing step after chromatographic purification.

Q4: What are some good solvent systems for the crystallization of cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine?

A4: The ideal crystallization solvent system needs to be determined empirically. However, for amine-containing compounds, you can start by exploring single solvents of varying polarity such as ethanol, isopropanol, or ethyl acetate, or solvent mixtures like ethyl acetate/hexanes or DCM/hexanes. For basic compounds like amines, using organic acids like acetic acid mixed with other solvents can sometimes promote crystallization.[8]

Q5: How should I store the purified cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine?

A5: Amino-substituted heterocycles can be sensitive to light and air, potentially leading to oxidation and discoloration.[8] It is recommended to store the purified solid in a well-sealed, amber-colored vial under an inert atmosphere (e.g., nitrogen or argon) at a low temperature (e.g., in a refrigerator or freezer) to minimize degradation over time.

III. Data and Protocols

Table 1: Recommended Purification Parameters
Purification TechniqueStationary PhaseTypical Mobile Phase/Solvent SystemKey Considerations
Flash Column Chromatography Silica Gel (230-400 mesh)Hexane/Ethyl Acetate gradientAdd 0.1-1% Triethylamine to the mobile phase to prevent tailing of the amine.[3]
Neutral or Basic AluminaHexane/Ethyl Acetate gradientUse if the compound shows signs of degradation on silica gel.
Reverse-Phase C18 SilicaWater/Acetonitrile or Water/Methanol gradientSuitable for highly polar impurities or when normal phase fails to provide adequate separation.[1]
Crystallization N/AIsopropanol, Ethanol, Ethyl Acetate/HexanesThe ideal solvent system must be determined experimentally.
Trituration N/AHexanes, Diethyl EtherEffective for inducing solidification of an oily product.
Experimental Protocol: Flash Column Chromatography
  • Slurry Preparation: Adsorb the crude cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine onto a small amount of silica gel by dissolving the crude product in a minimal amount of a volatile solvent (e.g., DCM), adding silica gel, and evaporating the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Column Packing: Pack a glass column with silica gel using a slurry method with the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexane + 0.5% triethylamine).

  • Sample Loading: Carefully load the prepared slurry onto the top of the packed column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the proportion of the more polar solvent (e.g., ethyl acetate) based on the separation observed on TLC.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, dissolve a small amount of the purified (or semi-purified) compound in a minimal amount of a hot solvent (e.g., isopropanol).

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the test tube with a glass rod or placing the solution in a refrigerator or ice bath.

  • Scaling Up: Once a suitable solvent is identified, dissolve the bulk of the material in the minimum amount of the hot solvent in an Erlenmeyer flask.

  • Isolation: Allow the solution to cool and the crystals to form. Collect the crystals by vacuum filtration, washing with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

IV. Workflow and Diagrams

Purification Strategy Decision Workflow

The following diagram illustrates a logical workflow for selecting the appropriate purification strategy for crude cyclopropyl-(3-isopropyl-[1][2]oxadiazol-5-YL)-amine.

Purification_WorkflowstartCrude Product(cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine)is_solidIs the crude product a solid?start->is_solidtriturationAttempt Trituration(e.g., with hexanes or ether)is_solid->triturationNo (Oily/Gummy)column_chromFlash Column Chromatographyon Silica Gelis_solid->column_chromYessolid_after_tritSolid obtained?trituration->solid_after_tritsolid_after_trit->column_chromYesdissolve_oilDissolve in minimal DCMsolid_after_trit->dissolve_oilNopurity_check_1Check Purity by TLC/LCMScolumn_chrom->purity_check_1is_pure_1Is Purity >95%?purity_check_1->is_pure_1final_productPure Productpurity_check_1->final_productYes (if purity sufficient)crystallizationRecrystallization forfinal polishingis_pure_1->crystallizationYestroubleshootTroubleshoot Chromatography(see guide)is_pure_1->troubleshootNocrystallization->final_producttroubleshoot->column_chromshort_plugPass through short silica plugdissolve_oil->short_plugshort_plug->column_chrom

Caption: Decision workflow for purification strategy.

V. References

  • Technical Support Center: Purifying Substituted Oxadiazoles by Column Chromatography - Benchchem. Available from:

  • Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives - Benchchem. Available from:

  • Crystallization-based downstream processing of ω-transaminase- and amine dehydrogenase-catalyzed reactions - RSC Publishing. Available from:

  • Guide for crystallization. Available from:

  • Effects of Ultrasound on Reactive Crystallization and Particle Properties of an Aromatic Amine in Batch and Continuous modes - PMC. Available from:

  • Several Crystalline Products of Carbon Dioxide Capture by Use of Amine Reagents - MDPI. Available from:

  • How to recrystallization amine compound and it is not soluble in common organic solvents. Available from:

  • Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. Available from:

  • Troubleshooting Purification Methods - Sigma-Aldrich. Available from:

  • Synthesis of 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Available from:

  • Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed. Available from:

Validation & Comparative

validating LC-MS/MS methods for cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine quantification

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive LC-MS/MS Validation Guide for Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine Quantification

Executive Summary

Quantifying low-molecular-weight, polar basic compounds in biological matrices presents a unique set of challenges in drug development. Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine (C8H13N3O, exact mass 167.1059 Da) is a highly polar pharmacophore fragment featuring an electron-withdrawing oxadiazole core and a secondary cyclopropylamine group. As a Senior Application Scientist, I approach the bioanalysis of such compounds not as a routine procedural task, but as a system of interconnected chemical dependencies. This guide objectively compares top-tier LC-MS/MS platforms, details a self-validating sample preparation protocol, and outlines the causality behind regulatory validation parameters.

Part 1: LC-MS/MS Platform Comparison

To achieve sub-nanogram per milliliter (ng/mL) limits of quantification (LLOQ) for polar amines, the mass spectrometer must efficiently transmit low-mass ions while filtering out high-background matrix noise. We compared three flagship triple quadrupole systems to evaluate their theoretical and practical performance for this specific analyte.

Table 1: High-End Triple Quadrupole LC-MS/MS Platform Comparison

PlatformIon Transmission TechnologyDetector TechnologyDynamic RangeMaintenance Advantage
Agilent 6495C 3rd Gen iFunnel & Hexabore Capillary[1]High-Energy Dynode> 6.0 × 10⁶VacShield (Vent-free source maintenance)[1]
Sciex 6500+ IonDrive QJet Ion Guide[2]IonDrive High Energy Detector+[2]Up to 6 ordersTool-free Turbo V source design[2]
Waters Xevo TQ-XS StepWave XS (Segmented Quadrupole)[3]Xtended Dynamic Range (XDR)6 ordersTool-free atmospheric pressure probes[3]

Scientific Verdict: For cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine, the Waters Xevo TQ-XS and Agilent 6495C offer slight advantages in mitigating neutral noise due to their off-axis ion guides (StepWave XS and curved collision cells, respectively)[1],[3]. However, the Sciex 6500+ excels in raw ion production for basic compounds via its IonDrive Turbo V source[2]. The choice of platform should dictate the injection volume, but all three are capable of achieving an LLOQ of <0.1 ng/mL for this analyte.

Part 2: Self-Validating Experimental Protocol

A robust assay requires a sample preparation strategy that exploits the specific physicochemical properties of the analyte. Because standard reversed-phase (C18) extraction fails to adequately retain polar amines, we utilize a Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) workflow.

The Causality of MCX SPE

The secondary amine moiety of the analyte dictates a basic pKa. By acidifying the plasma sample with phosphoric acid, we force complete protonation of the amine, allowing it to bind strongly to the sulfonic acid groups of the MCX sorbent. Subsequent washing with 100% methanol removes neutral and acidic interferences—most notably, ion-suppressing phospholipids. Finally, eluting with a basified organic solvent neutralizes the charge, releasing the pure analyte.

SPE_Workflow Start Plasma Sample (100 µL) Pretreat Pretreatment Add 2% H3PO4 Start->Pretreat Load Load Sample Pretreat->Load Condition Condition MCX Cartridge MeOH then H2O Condition->Load Wash1 Wash 1: 2% Formic Acid (Removes acidic/neutral) Load->Wash1 Wash2 Wash 2: 100% MeOH (Removes hydrophobic) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Neutralizes amine) Wash2->Elute Evap Evaporate & Reconstitute (Initial Mobile Phase) Elute->Evap

Step-by-step mixed-mode cation exchange (MCX) SPE workflow for amine quantification.

Chromatographic and MS/MS Conditions

Standard C18 columns often fail to retain highly polar, low-molecular-weight amines, leading to co-elution with the solvent front. We recommend an aqueous-compatible phase, such as the Waters ACQUITY HSS T3 (1.8 µm), which utilizes a lower ligand density to resist dewetting, enabling the use of highly aqueous mobile phases to retain polar analytes effectively[3].

Table 2: Optimized MRM Parameters (Positive ESI)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
Target Compound 168.184.15020Quantifier
Target Compound 168.156.15035Qualifier
Stable Isotope IS 173.189.15020Internal Standard

Part 3: Method Validation Framework (ICH M10 & FDA 2018)

Method validation is not merely a checklist; it is the empirical proof that your chemical logic holds true under varying biological conditions. The protocol must be validated according to the harmonized ICH M10 guidelines[4] and the FDA 2018 Bioanalytical Method Validation Guidance[5].

Validation_Logic Core ICH M10 Validation Selectivity Selectivity & Specificity Blank Matrix Assessment Core->Selectivity Matrix Matrix Effect Ion Suppression/Enhancement Core->Matrix AccPrec Accuracy & Precision Intra/Inter-batch QCs Core->AccPrec Stability Stability Benchtop, F/T, Long-term Core->Stability

Core bioanalytical method validation parameters defined by ICH M10 guidelines.

The Causality Behind Key Validation Parameters:
  • Selectivity & Specificity: We analyze 6 independent lots of blank matrix[4]. Causality: This ensures that endogenous isobaric components do not interfere at the retention time of the analyte, confirming the resolving power of the HSS T3 column.

  • Matrix Effect (MF): Calculated using post-extraction spiked samples versus neat solutions. Causality: In ESI, co-eluting endogenous compounds (like residual lipids) compete with the analyte for charge on the droplet surface. By calculating the IS-normalized MF, we validate that our MCX extraction successfully isolated the analyte from these competing matrix components.

  • Accuracy & Precision (A&P): Evaluated across 4 Quality Control (QC) levels (LLOQ, LQC, MQC, HQC) in 6 replicates[4]. Causality: Verifies the method's reproducibility and exactness across the dynamic range, ensuring that the platform's detector (e.g., Agilent's High-Energy Dynode[1] or Waters' XDR[3]) maintains linear response without saturation.

References

  • [4] "M10: Bioanalytical Method Validation and Study Sample Analysis", International Council for Harmonisation (ICH). URL: [Link]

  • [5] "Bioanalytical Method Validation Guidance for Industry", U.S. Food and Drug Administration (FDA), 2018. URL: [Link]

  • [1] "Agilent 6495C Triple Quadrupole LC/MS with iFunnel Technology", Agilent Technologies. URL: [Link]

  • [2] "Triple Quad 6500+ System", SCIEX. URL: [Link]

  • [3] "Highly Sensitive and Robust UPLC-MS/MS Quantification... Waters Xevo TQ-XS", Waters Corporation. URL: [Link]

Sources

comparative cytotoxicity of cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine in human cell lines

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the quest for novel therapeutic agents with high efficacy and minimal off-target effects is paramount. The 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including significant antitumor properties.[1][2][3] This guide provides a comprehensive framework for evaluating the comparative cytotoxicity of a novel 1,2,4-oxadiazole derivative, cyclopropyl-(3-isopropyl-[1][4][5]oxadiazol-5-YL)-amine, against a panel of human cell lines.

The rationale for focusing on this particular molecule stems from the established biological significance of its constituent parts. The 1,2,4-oxadiazole ring is a known bioisostere for amides and esters, potentially improving pharmacokinetic properties, while the cyclopropyl group is a feature in several approved pharmaceuticals, valued for its unique conformational and electronic characteristics.[1][6][7]

This document is intended for researchers, scientists, and drug development professionals. It will not only detail the requisite experimental protocols but also delve into the scientific reasoning behind the methodological choices, ensuring a robust and reproducible assessment of cytotoxic potential.

Foundational Principles of In Vitro Cytotoxicity Assessment

The initial evaluation of any potential anticancer compound involves a thorough in vitro assessment of its cytotoxicity.[4][8][9] This is a critical step to determine a compound's potency and selectivity before advancing to more complex preclinical models. The primary objective is to quantify the concentration at which a compound elicits a toxic effect on cultured human cells. This is typically expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug required to inhibit the growth of 50% of a cell population.[4]

Choosing the Right Cellular Models

A crucial aspect of a meaningful cytotoxicity study is the selection of an appropriate panel of human cell lines. This panel should ideally include:

  • Cancer cell lines from diverse tissue origins: This allows for the assessment of broad-spectrum anticancer activity or, conversely, tissue-specific efficacy. Examples include:

    • MCF-7: Human breast adenocarcinoma.

    • HCT-116: Human colorectal carcinoma.

    • A549: Human lung carcinoma.

    • HeLa: Human cervical adenocarcinoma.[2][10]

    • HepG2: Human liver carcinoma.[11]

  • A non-cancerous human cell line: This is essential for determining the selectivity of the compound. A compound that is highly toxic to cancer cells but minimally affects normal cells has a more promising therapeutic window. A commonly used example is:

    • HEK293: Human embryonic kidney cells.[10]

Core Methodologies for Quantifying Cytotoxicity

Several well-established assays can be employed to measure cytotoxicity. It is often advisable to use at least two mechanistically different assays to confirm the results and rule out compound interference with a single assay chemistry. Here, we detail two widely accepted methods: a metabolic activity assay (WST-1) and a membrane integrity assay (Lactate Dehydrogenase).

Workflow for Comparative Cytotoxicity Screening

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_measure Phase 3: Measurement cluster_analysis Phase 4: Data Analysis & Interpretation start Select Human Cell Lines (Cancerous & Non-cancerous) culture Culture and Expand Cell Lines start->culture compound Prepare Stock Solution of Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-YL)-amine (e.g., 10 mM in DMSO) culture->compound seed Seed Cells into 96-well Plates compound->seed treat Treat Cells with Serial Dilutions of Test Compound and Controls seed->treat incubate Incubate for a Defined Period (e.g., 24, 48, 72 hours) treat->incubate wst1 WST-1 Assay: Add WST-1 Reagent Incubate & Measure Absorbance incubate->wst1 ldh LDH Assay: Collect Supernatant Add Reaction Mix & Measure Absorbance incubate->ldh calculate Calculate % Cell Viability or % Cytotoxicity wst1->calculate ldh->calculate ic50 Determine IC50 Values from Dose-Response Curves calculate->ic50 compare Compare IC50 Values Across Cell Lines and with Reference Compounds ic50->compare selectivity Calculate Selectivity Index (SI) compare->selectivity

Caption: A generalized workflow for the comparative cytotoxicity assessment of a novel compound.

Water-Soluble Tetrazolium Salt (WST-1) Assay

This colorimetric assay is a popular choice for assessing cell viability by measuring the metabolic activity of a cell population.[5][12] In viable cells, mitochondrial dehydrogenases cleave the WST-1 reagent to a soluble formazan dye, the amount of which is directly proportional to the number of living cells.[12] The WST-1 assay offers higher sensitivity and a simpler, one-step procedure compared to older tetrazolium salts like MTT.[5][12]

Detailed Protocol for WST-1 Assay:
  • Cell Seeding: In a 96-well microplate, seed the selected cell lines at an empirically determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[4]

  • Compound Preparation and Treatment: Prepare a stock solution of cyclopropyl-(3-isopropyl-[1][4][5]oxadiazol-5-YL)-amine in a suitable solvent like DMSO (e.g., 10 mM).[4] Create a series of dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include wells for vehicle control (medium with the same concentration of DMSO used for the highest compound concentration) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a predetermined duration, typically 24, 48, or 72 hours, to assess time-dependent effects.

  • Assay Reaction: Add 10 µL of the WST-1 reagent to each well and incubate for 1-4 hours at 37°C. The optimal incubation time may vary between cell lines and should be determined empirically.

  • Data Acquisition: Gently shake the plate to ensure a homogenous distribution of the formazan product. Measure the absorbance of each well at 450 nm using a microplate reader. The reference wavelength should be around 630 nm.

  • Data Analysis: Subtract the background absorbance (medium only) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is based on a different principle: it measures the integrity of the plasma membrane.[13] LDH is a stable cytosolic enzyme that is released into the culture medium upon cell lysis or membrane damage.[13] The amount of LDH in the supernatant is, therefore, proportional to the number of dead or damaged cells.

Detailed Protocol for LDH Assay:
  • Cell Seeding and Treatment: Follow steps 1-3 of the WST-1 assay protocol.

  • Controls: In addition to the vehicle and positive controls, it is crucial to prepare the following controls in triplicate:[13]

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Untreated cells lysed with a lysis buffer (provided in most commercial kits) about 30 minutes before the end of the incubation period.

  • Sample Collection: After the incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 10 minutes) to pellet any detached cells. Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • Assay Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions (typically 50 µL).

  • Incubation and Measurement: Incubate the plate for up to 30 minutes at room temperature, protected from light.[13] Stop the reaction with a stop solution if required by the kit and measure the absorbance at the recommended wavelength (usually 490 nm).

  • Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the following formula:[13] % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100

Data Presentation and Comparative Analysis

For a clear and objective comparison, the results should be summarized in a tabular format. The primary metric for comparison is the IC50 value, which should be calculated from the dose-response curves generated from the experimental data using appropriate non-linear regression analysis software.

Table 1: Hypothetical Comparative Cytotoxicity (IC50 in µM) of Cyclopropyl-(3-isopropyl-[1][4][5]oxadiazol-5-YL)-amine and Reference Compounds after 48-hour Exposure

Cell LineTissue of OriginCyclopropyl-(3-isopropyl-[1][4][5]oxadiazol-5-YL)-amineDoxorubicin (Reference)Cisplatin (Reference)
MCF-7 Breast AdenocarcinomaExperimental ValueKnown ValueKnown Value
HCT-116 Colorectal CarcinomaExperimental ValueKnown ValueKnown Value
A549 Lung CarcinomaExperimental ValueKnown ValueKnown Value
HepG2 Liver CarcinomaExperimental ValueKnown ValueKnown Value
HEK293 Embryonic Kidney (Non-cancerous)Experimental ValueKnown ValueKnown Value

Another important metric to derive from this data is the Selectivity Index (SI) , which provides a quantitative measure of a compound's preferential toxicity towards cancer cells. It is calculated as:

SI = IC50 in non-cancerous cells / IC50 in cancerous cells

A higher SI value indicates greater selectivity and a more promising therapeutic profile.[10]

Elucidating the Mechanism of Action: A Look into Apoptosis

Many cytotoxic compounds, particularly those with a 1,2,4-oxadiazole core, exert their effects by inducing programmed cell death, or apoptosis.[1][14] Should cyclopropyl-(3-isopropyl-[1][4][5]oxadiazol-5-YL)-amine show significant cytotoxic activity, further investigation into its mechanism of action would be warranted. A common follow-up experiment is to assess for apoptosis induction.

Potential Apoptotic Signaling Pathway

G compound Cyclopropyl-(3-isopropyl- [1,2,4]oxadiazol-5-YL)-amine stress Cellular Stress (e.g., DNA Damage, ROS) compound->stress bax_bak Bax/Bak Activation stress->bax_bak mitochondria Mitochondria cyto_c Cytochrome c Release mitochondria->cyto_c bax_bak->mitochondria apaf1 Apaf-1 cyto_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome with Cytochrome c and pro-Caspase-9 casp9 Caspase-9 casp3 Caspase-3 (Executioner Caspase) casp9->casp3 activates apoptosome->casp9 activates apoptosis Apoptosis (Cell Death) casp3->apoptosis

Caption: A simplified diagram of the intrinsic apoptosis pathway, a potential mechanism of action.

This can be investigated using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry, which can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[14]

Conclusion

This guide provides a robust and scientifically grounded framework for the comparative cytotoxicity assessment of novel compounds like cyclopropyl-(3-isopropyl-[1][4][5]oxadiazol-5-YL)-amine. By employing a diverse panel of cell lines and utilizing mechanistically distinct assays, researchers can generate reliable and comprehensive data on the potency and selectivity of their compounds. Such rigorous in vitro evaluation is an indispensable first step in the long and complex journey of anticancer drug development, ensuring that only the most promising candidates are progressed into further preclinical and clinical investigation.

References
  • Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. Benchchem.
  • New 1,2,4-Oxadiazole Nortopsentin Derivatives with Cytotoxic Activity. PMC.
  • A novel 1,2,4-oxadiazole derivative (wyc-7-20). DDDT - Dove Medical Press.
  • Cell viability and proliferation measurement. Takara Bio.
  • In vitro cytotoxicity test of medical devices. CleanControlling.
  • Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub.
  • A two-decade overview of oxadiazole derivatives as promising anticancer agents. Royal Society of Chemistry.
  • Preliminary Cytotoxicity Assessment of a Novel Compound in Cancer Cell Lines: An In-depth Technical Guide. Benchchem.
  • Recent Advancements in Anticancer Activities of 1,2,4-Oxadiazole Conjugates. Juniper Online Journal of Public Health.
  • Review on the In Vitro Cytotoxicity Assessment in Accordance to the International Organization for Standardization (ISO). Malaysian Journal of Medicine and Health Sciences.
  • Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
  • WST-1 Assay Protocol for Cell Viability. Merck Millipore.
  • MTT assay. Wikipedia.
  • In vitro cytotoxicity testing prediction of acute human toxicity. ResearchGate.
  • WST-1 Assay: principles, protocol & best practices for cell viability. Abcam.
  • Novel fluoroquinolone analogs as anticancer agents. News-Medical.Net.
  • In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Allied Sciences.
  • Application Notes and Protocols for In Vitro Cytotoxicity Testing of Hemslecin A. Benchchem.
  • Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs.
  • methodological insights and considerations for reliable assessment in drug discovery Cytotoxicity assays for cancer drug screening. Brazilian Journal of Biology.
  • Exploration and characterization of the antimalarial activity of cyclopropyl carboxamides that target the mitochondrial protein. eScholarship.
  • CYCLOPROPYLAMINE. Ataman Kimya.
  • 3-Cyclopropyl-1,2,4-oxadiazol-5-amine AldrichCPR 302842-68-8. Sigma-Aldrich.
  • The Effect of the Cyclopropyl Group on the Conformation of Chemotactic Formyl Tripeptides. PubMed.
  • Lonidamine-1,3,4-oxadiazole derivatives with antiproliferative effects on HCT116 colon cancer cell lines: biological evaluation, ADMET, and computational studies. PMC.
  • Cytotoxic Potential of the Monoterpene Isoespintanol against Human Tumor Cell Lines. MDPI.
  • Cytotoxic and Apoptotic Effects of Compounds Isolated from Atalantia monophylla Peels on Human Cancer Cell Lines. MDPI.
  • Cyclopropylamine. Wikipedia.
  • Photogenerated-radical cyclopropylation of in situ generated iminiums mediated by NaI/PPh3: direct access to α-cyclopropyl tertiary alkylamines. PMC.

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Structural Activity Relationship (SAR) Comparison Guide: Cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Amide Bioisosterism, Hit-to-Lead Optimization, and Pharmacokinetic Profiling

Executive Summary

The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, heavily utilized as a robust bioisosteric replacement for metabolically labile amide and ester functionalities [1]. This guide provides an in-depth Structural Activity Relationship (SAR) comparison of cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine against alternative structural analogs. By evaluating target affinity, lipophilicity (LogD), and intrinsic clearance ( CLint​ ), we elucidate the pharmacokinetic (PK) and pharmacodynamic (PD) advantages of this specific substitution pattern in small-molecule drug design.

Mechanistic Rationale: The Causality of Scaffold Design

As application scientists, we do not merely observe binding affinity; we must understand the physicochemical causality driving it. The design of cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine relies on three synergistic structural components:

  • The 1,2,4-Oxadiazole Core (Metabolic Shielding): Native amides are highly susceptible to enzymatic hydrolysis by amidases and proteases in vivo. The 1,2,4-oxadiazole ring mimics the planar geometry and hydrogen-bond acceptor profile of an amide but is entirely resistant to hydrolytic cleavage, thereby enhancing in vivo half-life [2].

  • 3-Isopropyl Substitution (Hydrophobic Anchoring): The isopropyl group at the 3-position provides optimal steric bulk to lock the heterocycle in a favorable binding conformation. It effectively occupies hydrophobic pockets (e.g., Valine/Leucine-rich domains in target receptors) without excessively increasing the molecular weight or lipophilicity [3].

  • 5-N-Cyclopropylamine Substitution (Conformational & CYP450 Resistance): The secondary amine acts as a critical hydrogen-bond donor. The cyclopropyl ring is uniquely advantageous: it provides steric shielding to the nitrogen, drastically reducing susceptibility to CYP450-mediated N-dealkylation compared to N-methyl or N-ethyl groups [1]. Furthermore, the rigid sp2 -like character of the cyclopropyl bonds directs the amine proton toward the target receptor's hydrogen-bond acceptor, maximizing binding enthalpy while maintaining a lower LogD than larger cyclopentyl or cyclohexyl groups.

Pathway Ligand Cyclopropyl-(3-isopropyl- [1,2,4]oxadiazol-5-yl)-amine Receptor Target Receptor Ligand->Receptor Binds Metabolism Hepatic CYP450 & Amidases Ligand->Metabolism Resists Effect1 High Affinity Binding (Steric & H-Bond Match) Receptor->Effect1 Effect2 Steric Shielding (Reduced N-dealkylation) Metabolism->Effect2 Outcome Prolonged In Vivo Efficacy Effect1->Outcome Effect2->Outcome

Mechanistic pathway illustrating dual pharmacodynamic and pharmacokinetic advantages.

Comparative SAR Data

To objectively evaluate the performance of cyclopropyl-(3-isopropyl-[1,2,4]oxadiazol-5-yl)-amine, we compare it against a matrix of analogs. The data below highlights how minor structural modifications impact both target affinity ( IC50​ ) and human liver microsome (HLM) stability.

CompoundR1 (Position 3)R2 (Position 5 Amine)Target IC50​ (nM)LogD (pH 7.4)HLM CLint​ (µL/min/mg)Primary Liability
Lead (Cpd 1) Isopropyl Cyclopropyl 12 2.4 < 15 None (Optimized)
Analog 2IsopropylMethyl452.168High N-dealkylation
Analog 3MethylCyclopropyl1101.8< 15Loss of hydrophobic fit
Analog 4IsopropylCyclopentyl153.242High lipophilicity
Native AmideN/AN/A251.5> 150Amidase hydrolysis

Data Interpretation: Replacing the cyclopropyl group with a methyl group (Analog 2) increases clearance due to rapid N-demethylation. Conversely, expanding it to a cyclopentyl group (Analog 4) increases LogD, driving non-specific binding and elevated microsomal clearance. The cyclopropyl-(3-isopropyl) combination (Lead Cpd 1) represents the "Goldilocks" zone of this pharmacophore.

SAR_Workflow Start Amide Lead (Metabolically Unstable) Bioisostere 1,2,4-Oxadiazole Core (Improved Stability) Start->Bioisostere Scaffold Hopping Sub1 3-Isopropyl Substitution (Hydrophobic Pocket Fit) Bioisostere->Sub1 R1 Optimization Sub2 5-N-Cyclopropyl Substitution (Optimal LogD & H-Bonding) Sub1->Sub2 R2 Optimization Final Cyclopropyl-(3-isopropyl- [1,2,4]oxadiazol-5-yl)-amine Sub2->Final Lead Declaration

Workflow detailing the hit-to-lead optimization of the 1,2,4-oxadiazole scaffold.

Experimental Methodologies (Self-Validating Protocols)

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems containing internal controls to immediately flag assay drift or failure.

Protocol A: High-Throughput Biochemical Binding Assay

Purpose: To determine the IC50​ of the oxadiazole derivatives.

  • Reagent Preparation: Prepare assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2​ , 0.1% BSA).

  • Compound Plating: Dispense compounds into a 384-well plate using acoustic liquid handling (e.g., Echo 550) to create an 11-point dose-response curve (10 µM to 0.1 nM).

  • Internal Validation Step: Include a known high-affinity reference standard in columns 1 and 2, and a DMSO-only vehicle control in columns 23 and 24. Causality: The reference standard ensures the dynamic range of the assay is intact, while DMSO controls establish the baseline (0% inhibition).

  • Incubation: Add the target protein and radiolabeled/fluorescent tracer. Incubate at room temperature for 90 minutes to ensure equilibrium is reached.

  • Detection: Read the plate using a multi-mode microplate reader. Calculate IC50​ using a 4-parameter logistic non-linear regression model.

Protocol B: Human Liver Microsome (HLM) Stability Assay

Purpose: To measure intrinsic clearance ( CLint​ ) and assess metabolic stability.

  • Microsome Preparation: Thaw pooled HLMs and dilute to a working concentration of 0.5 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

  • Control Integration (Self-Validation): Alongside the test compounds, prepare parallel reactions for Verapamil (high clearance control) and Warfarin (low clearance control). Causality: If Verapamil is not rapidly cleared, the CYP450 enzymes are inactive. If Warfarin is cleared rapidly, there is an artifactual degradation issue.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: Aliquot 50 µL at 0, 5, 15, 30, and 45 minutes into 150 µL of ice-cold acetonitrile containing an internal standard to quench the reaction and precipitate proteins.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate CLint​ based on the half-life ( t1/2​ ) of the parent compound depletion.

References

  • Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery Pharmaceuticals (Basel) / PubMed Central (PMC) URL:[Link]

  • A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents Molecular Diversity / PubMed Central (PMC) URL:[Link]

  • 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations Molecules / PubMed Central (PMC) URL:[Link]

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Cyclopropyl-(3-isopropyl-oxadiazol-5-YL)-amine

A Comprehensive Guide to the Safe Disposal of Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine

This document provides essential safety and logistical information for the proper disposal of Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine. As this compound is a specialized research chemical, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this guidance is synthesized from an expert analysis of its constituent chemical moieties—the cyclopropylamine group, the isopropyl group, and the 1,2,4-oxadiazole core—and established best practices for handling novel nitrogen-containing heterocyclic compounds in a laboratory setting.

The primary objective is to ensure the safety of laboratory personnel and to maintain environmental compliance by preventing the improper release of this biologically active compound. Adherence to these protocols is critical for any professional in research, development, or scientific fields handling this or structurally similar substances.

Hazard Assessment and Chemical Profile

A thorough understanding of a compound's potential hazards is the foundation of safe handling and disposal.[1][2] In the absence of specific toxicological data for Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine, a risk assessment has been conducted based on its structural components.

Structural Analysis:

  • Cyclopropylamine Moiety: The cyclopropylamine functional group is known to be hazardous. The parent compound, cyclopropylamine, is a highly flammable liquid and vapor that is harmful if swallowed and causes severe skin burns and eye damage.[4][5]

  • 1,2,4-Oxadiazole Core: Oxadiazoles are a class of nitrogen-containing heterocyclic compounds widely used in medicinal chemistry due to their diverse biological activities.[6][7] Their thermal decomposition can release toxic oxides of nitrogen (NOx).[8]

  • Amine Group: Amines can be corrosive, toxic, and irritating to the skin, eyes, and respiratory system.[8]

Based on this analysis, the compound should be treated as hazardous, warranting careful handling and disposal.

Table 1: Predicted Hazard Profile and Properties

Property/HazardPredicted CharacteristicRationale and Reference
Physical State SolidBased on similar substituted oxadiazole compounds.
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin. Extrapolated from data on cyclopropylamine and general amine compounds.[5][8] Skin contact may cause allergic reactions.[9]
Skin Corrosion/Irritation Causes severe skin burns and irritation. A primary hazard associated with the cyclopropylamine moiety.[4][5]
Eye Damage/Irritation Causes serious eye damage. A primary hazard associated with the cyclopropylamine moiety.[4][5]
Flammability Potentially flammable. Container headspace may contain flammable vapors.[8]The presence of the cyclopropyl and isopropyl groups suggests flammability.[4][10]
Environmental Hazard Presumed toxic to aquatic life. Nitrogen-containing heterocyclic compounds can pose environmental risks. Do not allow to enter drains or water courses.[10][11]
Reactivity Reacts with strong oxidizing agents and strong acids. Common reactivity for amine-containing compounds.[4][8]

Mandatory Personal Protective Equipment (PPE)

Before handling the compound for any purpose, including disposal, all personnel must wear the appropriate PPE to minimize exposure risk.[3][12]

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or holes before use.

  • Eye and Face Protection: Use tightly fitting safety goggles in combination with a face shield for maximum protection.[5]

  • Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure full coverage of arms and legs.

  • Footwear: Closed-toe shoes are mandatory in any area where chemicals are handled.[12]

  • Respiratory Protection: All handling of the solid compound or its solutions must be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[11][13]

Waste Segregation and Containment Protocol

Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulations such as the OSHA Laboratory Standard (29 CFR 1910.1450).[3][14] This compound must be disposed of as hazardous waste.

Step 1: Identify the Waste Stream Determine if the waste is solid or liquid.

  • Solid Waste: Includes expired or unused pure compound, contaminated gloves, weigh boats, paper towels, and spill cleanup materials.

  • Liquid Waste: Includes solutions containing the compound and solvent rinses of contaminated glassware.

Step 2: Select the Correct Waste Container Use only designated, properly labeled hazardous waste containers.

  • The container must be made of a material compatible with the chemical (e.g., polyethylene for most organic solvents and solutions).

  • The container must have a secure, tight-fitting lid to prevent leaks or the release of vapors.[13]

  • Label the container clearly with "Hazardous Waste," the full chemical name "Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine," and the primary hazards (e.g., "Toxic," "Corrosive," "Flammable").

Step 3: Collect the Waste

  • For Solids: Carefully transfer the solid waste into the designated solid hazardous waste container using a spatula or brush. Avoid creating dust.

  • For Liquids: Using a funnel, pour liquid waste into the designated liquid hazardous waste container. Segregate halogenated and non-halogenated solvent waste streams if required by your institution's policy.

  • For Sharps: Any needles, scalpels, or broken glassware contaminated with the compound must be placed in a puncture-proof, chemically-resistant sharps container designated for hazardous waste.[1]

Never mix this waste with incompatible materials, particularly strong acids or oxidizers. [4]

Spill Management Procedures

Accidental spills must be managed immediately and safely.[14]

For a Small Solid Spill:

  • Alert personnel in the immediate area and restrict access.

  • Wearing full PPE, gently cover the spill with a non-combustible absorbent material like sand, earth, or vermiculite.[11][15] Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully sweep the mixture into a designated container for disposal as hazardous solid waste.

  • Decontaminate the spill area with a suitable solvent and paper towels, placing all cleaning materials into the hazardous waste container.

For a Small Liquid Spill:

  • Alert personnel and ensure the area is well-ventilated (within a fume hood is ideal).

  • Use a chemical spill kit to absorb the spill with pads or pillows.

  • Place all contaminated absorbent materials into a sealed container and label it as hazardous waste.

  • Decontaminate the surface as described above.

For large spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.

Final Disposal Logistics

The ultimate disposal of hazardous waste must be conducted by trained professionals in accordance with all local, state, and federal regulations.[13][15]

  • Storage: Store sealed and labeled hazardous waste containers in a designated, well-ventilated satellite accumulation area away from heat or ignition sources.[9]

  • Coordination: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.

  • Documentation: Complete all required waste disposal forms accurately and retain a copy for your records.

This structured approach ensures that Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine is managed safely from initial handling to final disposal, protecting both laboratory personnel and the environment.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from Cyclopropyl-(3-isopropyl-[1][2][3]oxadiazol-5-YL)-amine.

GFigure 1. Waste Disposal Workflowcluster_form1. Determine Physical Formcluster_solid2. Segregate Solid Wastecluster_liquid3. Segregate Liquid Waste (as per institutional policy)cluster_containers4. Final ContainmentstartWaste Generated ContainingCyclopropyl-(3-isopropyl)-[1,2,4]oxadiazol-5-YL)-aminesolidSolid Waste(e.g., powder, contaminated PPE,spill absorbents)start->solidliquidLiquid Waste(e.g., solutions, solvent rinses)start->liquidsharpsContaminated Sharps(needles, broken glass)solid->sharpsnon_sharpsNon-Sharp Solidssolid->non_sharpshalogenatedHalogenated Solventsliquid->halogenatednon_halogenatedNon-Halogenated Solventsliquid->non_halogenatedsharps_containerLabeled HazardousSharps Containersharps->sharps_containersolid_containerLabeled HazardousSolid Waste Containernon_sharps->solid_containerliquid_container_haloLabeled HazardousLiquid Waste (Halogenated)halogenated->liquid_container_haloliquid_container_nonhaloLabeled HazardousLiquid Waste (Non-Halogenated)non_halogenated->liquid_container_nonhaloehsStore in Satellite Accumulation Areaand Contact EHS for Pickupsharps_container->ehssolid_container->ehsliquid_container_halo->ehsliquid_container_nonhalo->ehs

Caption: Waste disposal workflow for the subject compound.

References

  • Guidelines for Chemical Laboratory Safety in Academic Institutions. American Chemical Society.

  • Lab Chemical Safety Guidelines. Harvard University Environmental Health & Safety.

  • Chemical Safety in Research and Teaching. New Mexico State University.

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